benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
benzyl N-(1-chlorosulfonylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, a chiral building block of significant utility in modern organic synthesis. Derived from the amino acid L-alanine, this reagent serves as a cornerstone for the stereoselective introduction of sulfonamide functionalities, a prevalent motif in medicinal chemistry. This document elucidates the synthesis of the title compound, its core applications, mechanistic underpinnings of its reactivity, and detailed experimental protocols for its use. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this versatile reagent in complex synthetic endeavors.
Introduction: The Strategic Importance of Chiral Sulfonyl Chlorides
In the landscape of contemporary organic synthesis, the demand for chiral building blocks that enable the rapid and stereocontrolled construction of complex molecular architectures is ever-present. Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate emerges as a reagent of considerable strategic value, particularly in the synthesis of chiral sulfonamides. The sulfonamide functional group is a privileged scaffold in drug discovery, renowned for its hydrolytic stability and its capacity to engage in critical hydrogen bonding interactions with biological targets.[1] The title compound, by virtue of its derivation from a natural amino acid, offers a readily accessible source of chirality, which is indispensable for the development of enantiomerically pure therapeutic agents.
The benzyloxycarbonyl (Cbz) protecting group on the amine functionality provides robust protection during the synthesis and subsequent reactions of the sulfonyl chloride, yet it can be readily removed under standard hydrogenolysis conditions, ensuring orthogonality with many other protecting groups.[2] This guide will systematically detail the synthesis of this key intermediate and its subsequent application as a linchpin in the assembly of high-value organic molecules.
Synthesis of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
The preparation of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a multi-step process that commences with the readily available and optically pure amino acid, L-alanine. The synthetic strategy hinges on the conversion of the carboxylic acid moiety into a sulfonyl chloride, while preserving the stereochemical integrity of the chiral center. The following sequence is a well-established and efficient route for the synthesis of N-protected β-aminoethanesulfonyl chlorides, and is adapted here for the target molecule.[3]
Synthetic Workflow
The overall transformation can be visualized as a four-step sequence starting from N-Cbz-L-alanine:
Caption: Synthetic pathway to the target sulfonyl chloride.
Detailed Experimental Protocol
Step 1: Reduction of N-Cbz-L-alanine to N-Cbz-L-alaninol
-
To a solution of N-Cbz-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add N-methylmorpholine (1.1 eq).
-
Slowly add isobutyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C. Stir the resulting mixed anhydride for 30 minutes.
-
In a separate flask, prepare a suspension of sodium borohydride (1.5 eq) in THF at 0 °C.
-
Filter the mixed anhydride solution to remove the N-methylmorpholine hydrochloride salt and add the filtrate to the sodium borohydride suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-alaninol.
Step 2: Mesylation of N-Cbz-L-alaninol
-
Dissolve N-Cbz-L-alaninol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC.
-
Upon completion, dilute with DCM and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the mesylate, which is often used in the next step without further purification.
Step 3: Formation of the S-Thioacetate Derivative
-
Dissolve the mesylate (1.0 eq) in dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 eq) and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure S-thioacetate derivative.
Step 4: Oxidative Chlorination to the Sulfonyl Chloride
-
Dissolve the S-thioacetate derivative (1.0 eq) in a mixture of DCM and water at 0 °C.
-
Add N-chlorosuccinimide (NCS) (4.0-5.0 eq) in portions.
-
Stir the biphasic mixture vigorously at 0 °C to room temperature until the reaction is complete (typically 1-3 hours).
-
Separate the organic layer, and wash it with cold aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl N-[(2S)-1-(chlorosulfonyl)propan-2-yl]carbamate as a crude product, which should be used immediately in subsequent reactions due to its inherent instability.
Core Applications in Organic Synthesis: A Gateway to Chiral Sulfonamides
The primary and most impactful application of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is its role as a chiral electrophile for the synthesis of sulfonamides. This reaction is particularly valuable in medicinal chemistry, where the introduction of a chiral sulfonamide moiety can significantly influence the pharmacological profile of a molecule.
Synthesis of HIV Protease Inhibitors
A prominent example of the utility of this class of reagents is in the synthesis of HIV protease inhibitors.[4][5] These complex molecules often feature a sulfonamide linkage that is crucial for binding to the active site of the enzyme. The chiral sulfonyl chloride serves as a key fragment for constructing the P2' ligand of the inhibitor.
The general reaction involves the coupling of the sulfonyl chloride with a complex amine, often a pivotal intermediate in the overall synthesis of the drug candidate.
Caption: General workflow for sulfonamide synthesis.
Representative Reaction Yields
The efficiency of the sulfonamide formation is generally high, though it can be dependent on the steric and electronic properties of the amine coupling partner. Below is a table summarizing typical yields for the coupling of related sulfonyl chlorides in the synthesis of HIV protease inhibitors.[5]
| Sulfonyl Chloride Fragment | Amine Fragment | Base | Solvent | Yield (%) |
| 4-Nitrobenzenesulfonyl chloride | (R)-(hydroxyethylamino) derivative | Na₂CO₃ | DCM/H₂O | 85 |
| 4-Methylbenzenesulfonyl chloride | (R)-(hydroxyethylamino) derivative | Na₂CO₃ | DCM/H₂O | 82 |
| 4-Fluorobenzenesulfonyl chloride | (R)-(hydroxyethylamino) derivative | Na₂CO₃ | DCM/H₂O | 88 |
| 3-Nitrobenzenesulfonyl chloride | (R)-(hydroxyethylamino) derivative | Et₃N | DCM | 78 |
Note: The yields are for analogous reactions and serve as a general guide for the expected efficiency.
Mechanistic Insight: Nucleophilic Substitution at Sulfur
The core reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group, a process facilitated by a base that neutralizes the generated HCl.
Caption: Mechanism of sulfonamide formation.
Protocol for Sulfonamide Synthesis
The following is a general, step-by-step protocol for the synthesis of a chiral sulfonamide using benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate.
Materials:
-
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (freshly prepared)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (1.5 eq) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve the freshly prepared benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral sulfonamide.
Conclusion
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a highly valuable and versatile chiral building block in organic synthesis. Its straightforward preparation from L-alanine and its high reactivity towards nucleophiles make it an ideal choice for the stereoselective synthesis of chiral sulfonamides. The applications of this reagent, particularly in the field of medicinal chemistry for the synthesis of complex molecules like HIV protease inhibitors, underscore its importance. The protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this powerful synthetic tool in their own research and development endeavors.
References
- Ghosh, A. K., et al. (2006). Discovery of HIV-1 Protease Inhibitors with Picomolar Affinities Incorporating N-Aryl-oxazolidinone-5-carboxamides as Novel P2 Ligands. Journal of Medicinal Chemistry, 49(25), 7414–7425.
- Johansson, H., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(7), 572–576.
- Ghosh, A. K., et al. (2010). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry, 53(5), 2174–2186.
- Ronzoni, R., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences, 22(18), 9993.
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Johansson, H., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(7), 572-576. Available at: [Link]
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NextSDS. (n.d.). benzyl N-[(2R)-1-(chlorosulfonyl)propan-2-yl]carbamate. Retrieved from [Link]
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Chemical properties and stability of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
An In-Depth Technical Guide to the Chemical Properties and Stability of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, stability, and reactivity of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate. This bifunctional molecule, incorporating both a reactive sulfonyl chloride and a stable carbamate protecting group, presents unique considerations for its handling, storage, and synthetic applications. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes established principles of sulfonyl chloride and carbamate chemistry to offer a robust predictive overview. Researchers and drug development professionals will find valuable insights into its stability profile, potential degradation pathways, and safe handling protocols, underpinned by references to authoritative sources.
Chemical Identity and Molecular Structure
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a chiral organic compound with the molecular formula C₁₁H₁₄ClNO₄S and a molecular weight of 291.75 g/mol .[1] The molecule features a central propane backbone, with a benzyl carbamate (Cbz) group attached to the second carbon and a chlorosulfonyl group at the first carbon.
The presence of a stereocenter at the second carbon of the propane chain means that this compound can exist as two enantiomers: (S)-benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate and (R)-benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate. The specific stereoisomer can significantly influence its biological activity and interactions in chiral environments.
Molecular Structure Visualization
Caption: 2D structure of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate.
Physicochemical and Stability Profile
The stability of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is dictated by the interplay of its two primary functional groups: the sulfonyl chloride and the benzyl carbamate.
The Sulfonyl Chloride Moiety: A Locus of Reactivity
The sulfonyl chloride group is highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is the primary driver of the compound's instability, particularly in the presence of nucleophiles such as water.
Hydrolytic Instability:
The most significant stability concern for sulfonyl chlorides is their reactivity towards water, leading to hydrolysis. This reaction produces the corresponding sulfonic acid and hydrochloric acid.[2] The mechanism is generally considered to be Sₙ2-like, involving the nucleophilic attack of a water molecule on the sulfur atom.[3]
The rate of hydrolysis is influenced by factors such as temperature and the presence of catalysts. For benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, this degradation pathway is of paramount importance during storage, handling, and in aqueous reaction or workup conditions.
Thermal Stability:
Sulfonyl chlorides exhibit limited thermal stability and can undergo decomposition at elevated temperatures. The decomposition can proceed through either radical or ionic pathways, influenced by the molecular structure and the surrounding environment.[4] For analogous aryl sulfonyl chlorides, decomposition is often observed near their boiling points.[1] While specific data for the title compound is unavailable, it is prudent to assume a similar thermal lability. Decomposition can lead to the release of hazardous gases such as sulfur dioxide and hydrogen chloride.[4]
The Benzyl Carbamate (Cbz) Group: A Stable Protecting Element
The benzyl carbamate (Cbz) group is a widely used protecting group for amines in organic synthesis due to its notable stability under a variety of conditions.[5][6]
Chemical Stability:
The Cbz group is generally stable to basic conditions and mild acids, which allows for its use in synthetic routes where other protecting groups might be cleaved.[5] This stability is attributed to the resonance between the amide and the carboxyl groups within the carbamate linkage.[7] However, it is susceptible to cleavage under strong acidic conditions.[6]
The stability of the Cbz group provides a degree of robustness to one end of the molecule, allowing for synthetic manipulations involving the more reactive sulfonyl chloride moiety.
Table 1: Predicted Stability Profile of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
| Parameter | Predicted Stability/Reactivity | Rationale and Key Considerations |
| Hydrolytic Stability | Low | Highly susceptible to hydrolysis in the presence of water or moisture, leading to the formation of the corresponding sulfonic acid and HCl. This is a primary degradation pathway. |
| Thermal Stability | Moderate | Likely to decompose at elevated temperatures, with the potential for hazardous gas evolution (SO₂, HCl). Avoid high temperatures during handling and reactions. |
| pH Stability | Stable in acidic to neutral pH (in the absence of water). Unstable in basic pH. | The sulfonyl chloride moiety will rapidly react with aqueous base. The Cbz group is stable to mild acid and base but can be cleaved by strong acids. |
| Solvent Compatibility | Compatible with anhydrous aprotic solvents (e.g., DCM, THF, acetonitrile). | Reactive with protic solvents (e.g., alcohols, water) and primary/secondary amines. |
Reactivity and Synthetic Utility
The bifunctional nature of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules in drug discovery.
Reactions at the Sulfonyl Chloride Center
The primary utility of this compound lies in the reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles.
-
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a common motif in many pharmaceutical agents. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. This transformation is useful for converting a poor leaving group (hydroxyl) into a good one.
Experimental Workflow: General Protocol for Sulfonamide Synthesis
Caption: A generalized experimental workflow for the synthesis of sulfonamides.
The Role of the Cbz Group
The Cbz group serves as a stable protecting group for the amine functionality, allowing for selective reactions at the sulfonyl chloride. Once the desired transformations are complete, the Cbz group can be removed under specific conditions, most commonly through catalytic hydrogenolysis.[6] This deprotection step unmasks the primary amine for further synthetic elaboration.
Safety, Handling, and Storage
Given the reactive nature of the sulfonyl chloride group, appropriate safety precautions are paramount when handling benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate.
Hazard Classification:
For the (R)-enantiomer, the following hazard classifications have been noted:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Skin Corrosion: Causes severe skin burns and eye damage.[8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Keep away from moisture and incompatible materials (e.g., water, bases, alcohols, amines).
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials. The use of a desiccator is recommended to minimize exposure to atmospheric moisture.
Conclusion
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a valuable synthetic building block characterized by the high reactivity of its sulfonyl chloride moiety and the robust stability of its benzyl carbamate protecting group. Its primary liability is its sensitivity to nucleophiles, particularly water, leading to hydrolysis. A thorough understanding of its stability profile and reactivity is crucial for its effective and safe use in research and development. While specific experimental data for this compound is not extensively available, the established principles of its constituent functional groups provide a strong predictive framework for its chemical behavior.
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benzyl N-[(2R)-1-(chlorosulfonyl)propan-2-yl]carbamate — Chemical Substance Information. NextSDS. [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. [Link]
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Structural Analysis of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate using NMR Spectroscopy
An In-Depth Technical Guide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed insights into atomic connectivity and stereochemistry.[1][2] This guide provides a comprehensive, in-depth walkthrough of the complete structural analysis of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate. We will leverage a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to systematically assemble the molecular structure from its constituent parts. The discussion emphasizes not only the interpretation of spectral data but also the underlying strategic rationale for each experimental choice, offering field-proven insights for researchers, scientists, and drug development professionals. A key focus is placed on identifying and assigning complex spectral features arising from the molecule's chiral center, including diastereotopic protons.
Introduction: The Molecule and the Method
The target molecule, benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, possesses a combination of distinct functional groups: a benzyl group, a carbamate linkage, and a substituted propyl chain bearing a reactive chlorosulfonyl group. The presence of a stereocenter introduces structural complexity, making its unambiguous characterization essential.
NMR spectroscopy stands as the cornerstone for such characterizations.[1] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides three critical pieces of information: the chemical shift (δ), which reveals the electronic environment of a nucleus; the scalar (J) coupling, which provides through-bond connectivity data; and signal integration, which is proportional to the number of nuclei.[1] A multi-dimensional approach, combining several NMR experiments, allows for a robust, self-validating system to piece together the complete molecular puzzle.[3][4]
Molecular Structure:
Figure 1: Chemical structure of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate.
Predicted Spectral Analysis: An Educated Hypothesis
Before acquiring data, a skilled spectroscopist can predict the key features of the NMR spectra based on the known structure. This anticipatory analysis is crucial for efficient and accurate data interpretation.
-
¹H NMR Predictions:
-
Aromatic Region (7.3-7.4 ppm): The five protons of the phenyl ring are expected to appear as a complex multiplet.
-
Benzylic Methylene ( ~5.1 ppm): The two protons of the -CH₂-O- group are predicted to be a singlet, as adjacent coupling partners are four bonds away.
-
Carbamate NH (~5.0-6.0 ppm): A single, potentially broad proton signal, coupled to the adjacent methine proton.
-
Methine CH (~4.0-4.2 ppm): This proton is adjacent to nitrogen and the chiral center. It will be coupled to the NH, the methyl group, and the diastereotopic methylene protons, resulting in a complex multiplet.
-
Diastereotopic Methylene (~3.6-3.8 ppm): The -CH₂-SO₂Cl group is attached to a chiral center, rendering its two protons chemically non-equivalent.[5][6] These are known as diastereotopic protons and are expected to appear as two distinct signals, likely as a complex multiplet (an ABX system).[5][7]
-
Methyl Group (~1.3 ppm): The -CH₃ group will appear as a doublet, coupled to the single methine proton.
-
-
¹³C NMR Predictions:
-
Carbonyl (~155 ppm): The carbamate carbonyl carbon is expected in this region.[8]
-
Aromatic (127-136 ppm): Four signals are expected for the phenyl group due to symmetry (C-ipso, C-ortho, C-meta, C-para).
-
Benzylic and Methylene Carbons (50-70 ppm): Signals for the Ph-CH₂-O, -CH-NH, and -CH₂-SO₂Cl carbons are expected in this range. The carbon attached to the highly electronegative sulfonyl chloride group will be significantly downfield.[9][10]
-
Methyl (~18-20 ppm): The terminal methyl carbon will appear in the aliphatic upfield region.
-
Experimental Methodology
3.1. Sample Preparation Protocol
High-quality NMR spectra are critically dependent on proper sample preparation.[11]
-
Weighing: Accurately weigh 10-15 mg of the purified solid compound for ¹H and 2D NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.[11][12][13]
-
Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm), which serves as a convenient internal reference.[13]
-
Dissolution & Transfer: Gently agitate the vial to ensure complete dissolution. If any particulate matter is visible, the solution must be filtered.[14] Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool or cotton and filter it directly into a 5 mm NMR tube.[14]
-
Capping & Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
3.2. NMR Data Acquisition Workflow
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Diagram 1: A typical workflow for NMR-based structural elucidation.
Data Interpretation and Structural Elucidation
The following data tables represent hypothetical but realistic spectral data for benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, which will be used for the subsequent analysis.
4.1. ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum provides the initial overview of the proton environments.
| Label | Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Integration | Assignment |
| H-a | 7.38 - 7.32 | m | - | 5H | C₆H ₅- |
| H-b | 5.35 | d | 8.5 | 1H | -NH - |
| H-c | 5.12 | s | - | 2H | Ph-CH ₂-O- |
| H-d | 4.15 | m | - | 1H | -NH-CH (CH₃)- |
| H-e | 3.75 | dd | 14.5, 4.5 | 1H | -CH H'-SO₂Cl |
| H-f | 3.68 | dd | 14.5, 6.0 | 1H | -CHH '-SO₂Cl |
| H-g | 1.31 | d | 7.0 | 3H | -CH(CH ₃)- |
-
Interpretation:
-
The signal at 7.35 ppm (H-a) integrating to 5H is characteristic of the monosubstituted benzene ring.
-
The singlet at 5.12 ppm (H-c) integrating to 2H is assigned to the benzylic methylene protons. Its singlet nature confirms no adjacent (3-bond) proton neighbors.
-
The doublet at 1.31 ppm (H-g) integrating to 3H is the methyl group, split by the single methine proton (H-d ).
-
The complex multiplet at 4.15 ppm (H-d) is the methine proton, coupled to multiple neighbors.
-
The signals at 3.75 ppm (H-e) and 3.68 ppm (H-f) confirm the presence of diastereotopic methylene protons. They exhibit a large geminal coupling (J = 14.5 Hz) with each other and different vicinal couplings to the methine proton (H-d ), appearing as two distinct doublets of doublets (dd).[15]
-
The broad doublet at 5.35 ppm (H-b) is the carbamate proton, coupled to the methine proton (H-d ).
-
4.2. ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)
The proton-decoupled ¹³C spectrum reveals the number of unique carbon environments.
| Label | Chemical Shift (δ) ppm | Assignment |
| C-1 | 155.8 | -C =O (Carbamate) |
| C-2 | 135.9 | C -ipso (Aromatic) |
| C-3 | 128.6 | C -para/ortho (Aromatic) |
| C-4 | 128.3 | C -ortho/para (Aromatic) |
| C-5 | 128.1 | C -meta (Aromatic) |
| C-6 | 67.5 | Ph-C H₂-O- |
| C-7 | 63.2 | -C H₂-SO₂Cl |
| C-8 | 51.4 | -NH-C H(CH₃)- |
| C-9 | 19.5 | -CH(C H₃)- |
-
Interpretation:
-
The downfield signal at 155.8 ppm (C-1) is characteristic of a carbamate carbonyl carbon.[8][16]
-
The four signals between 128.1 and 135.9 ppm (C-2 to C-5) correspond to the aromatic carbons.
-
The signals at 67.5 ppm (C-6) , 63.2 ppm (C-7) , and 51.4 ppm (C-8) belong to the sp³ carbons attached to heteroatoms. The most downfield of these, C-7, is assigned to the carbon bearing the strongly electron-withdrawing chlorosulfonyl group.
-
The upfield signal at 19.5 ppm (C-9) is unambiguously the methyl carbon.
-
4.3. 2D NMR Correlation Analysis
While 1D spectra allow for initial assignments, 2D NMR is required to definitively establish the connectivity between these fragments.[4][17][18]
The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds.[19]
-
Observed Correlations:
-
A strong cross-peak between the NH proton H-b (5.35 ppm) and the methine proton H-d (4.15 ppm) .
-
Correlations from the methine proton H-d (4.15 ppm) to the methyl protons H-g (1.31 ppm) .
-
Correlations from the methine proton H-d (4.15 ppm) to BOTH diastereotopic methylene protons H-e (3.75 ppm) and H-f (3.68 ppm) .
-
-
Insight: The COSY data confirms the entire -NH-CH(CH₃)-CH₂- spin system, linking all the aliphatic fragments together. The absence of correlations from the benzylic H-c or aromatic H-a protons confirms their isolation from this spin system.
The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[18][19]
-
Observed Correlations:
-
H-a (7.35 ppm) ↔ C-3, C-4, C-5 (128.6, 128.3, 128.1 ppm)
-
H-c (5.12 ppm) ↔ C-6 (67.5 ppm)
-
H-d (4.15 ppm) ↔ C-8 (51.4 ppm)
-
H-e/H-f (3.75/3.68 ppm) ↔ C-7 (63.2 ppm)
-
H-g (1.31 ppm) ↔ C-9 (19.5 ppm)
-
-
Insight: HSQC provides an unambiguous assignment of all protonated carbons, confirming the initial assignments from the 1D spectra. It definitively links the diastereotopic protons H-e and H-f to the single carbon C-7.
HMBC is the key experiment for assembling the full carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[4][19] This is crucial for identifying connections through quaternary carbons (like the carbonyl) and heteroatoms.
-
Key Observed Correlations:
-
Benzylic Protons (H-c, 5.12 ppm): Correlate to the aromatic ipso-carbon C-2 (135.9 ppm) and the carbonyl carbon C-1 (155.8 ppm) . This is the critical link that connects the benzyl group to the carbamate functionality.
-
NH Proton (H-b, 5.35 ppm): Correlates to the carbonyl carbon C-1 (155.8 ppm) and the methine carbon C-8 (51.4 ppm) . This confirms the N-C bond of the carbamate and the N-C bond to the propyl chain.
-
Methine Proton (H-d, 4.15 ppm): Correlates to the methyl carbon C-9 (19.5 ppm) and the methylene carbon C-7 (63.2 ppm) , confirming the backbone of the propyl chain.
-
Methyl Protons (H-g, 1.31 ppm): Correlate to the methine carbon C-8 (51.4 ppm) .
-
Diagram 2: Key HMBC correlations confirming the molecular backbone.
Consolidated Structure Confirmation
By systematically integrating the data from all NMR experiments, the structure of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is unequivocally confirmed:
-
¹H and ¹³C NMR provided the inventory of all proton and carbon environments.
-
HSQC linked each proton directly to its attached carbon, assigning all CHₓ groups.
-
COSY established the -NH-CH(CH₃)-CH₂- connectivity, defining the entire substituted propylamino fragment.
-
HMBC provided the final, critical links, connecting the benzyl group to the carbamate oxygen (H-c → C-1) and the propylamino fragment to the carbamate nitrogen (H-b → C-1), thus assembling the complete molecular structure.
The combined data provides a self-consistent and robust structural proof, demonstrating the power of a multi-dimensional NMR strategy.
References
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Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
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Ahmad, V. U. (1996). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Pure and Applied Chemistry. [Link]
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Jablonski, J., et al. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
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Ciuculescu-Pradatu, D., et al. (2019). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]
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University of Alberta. (n.d.). NMR Sample Preparation 1. [Link]
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Kwan, E. E., & Huang, S. G. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. [Link]
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Jablonski, J., et al. (2023, November 11). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. ResearchGate. [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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University of Reading. (n.d.). NMR Sample Preparation. [Link]
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Journal of Chemical Education. (n.d.). Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. [Link]
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JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. [Link]
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Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
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Reddit. (2024, June 20). chemical shift of carbamate. [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Chem Help ASAP. (2021, February 5). S'21 - NMR 14 - J values (coupling constants). YouTube. [Link]
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Semantic Scholar. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]
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Questions and Answers in MRI. (n.d.). Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. [Link]
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University of York. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]
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Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
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Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1. The Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Molecular Weight and Exact Mass of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is a cornerstone of success. Among the fundamental properties that anchor our understanding of a molecule are its molecular weight and exact mass. This guide provides a detailed exploration of these two critical parameters for the compound benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, a molecule of interest for its potential applications in medicinal chemistry. We will delve into the theoretical basis of these values, the advanced analytical techniques used for their experimental determination, and the profound implications of this data in the scientific process.
Core Concepts: Molecular Weight vs. Exact Mass
It is imperative to distinguish between molecular weight and exact mass, as these terms are often used interchangeably but represent distinct concepts.
-
Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, factoring in their natural isotopic abundance. This value is what is typically used in stoichiometric calculations for bulk quantities of a substance.
-
Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This is the value that is determined with high precision by mass spectrometry.
The distinction is crucial in high-resolution mass spectrometry (HRMS), where the ability to measure the exact mass with a high degree of accuracy allows for the unambiguous determination of the elemental composition of a molecule.
Physicochemical Properties of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
A comprehensive understanding of a compound begins with its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C11H14ClNO4S | [1] |
| Molecular Weight | 291.75 g/mol | [1] |
| CAS Number | 1784671-22-2 | [1] |
Note: Several stereoisomers of this compound exist, each with its own CAS number. The information provided here pertains to the general structure unless otherwise specified.[2][3][4]
Theoretical Calculation of Molecular Weight and Exact Mass
The theoretical values for the molecular weight and exact mass of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (C11H14ClNO4S) are calculated as follows:
1. Molecular Weight Calculation:
To calculate the molecular weight, we use the standard atomic weights of each element, which are the weighted averages of their natural isotopes.
-
Carbon (C): 11 atoms × 12.011 u = 132.121 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
-
Sulfur (S): 1 atom × 32.06 u = 32.06 u
Total Molecular Weight = 291.749 g/mol (This aligns with the reported molecular weight of 291.75 g/mol ).[1]
2. Exact Mass Calculation:
For the exact mass, we use the mass of the most abundant isotope of each element.
-
Carbon (¹²C): 11 atoms × 12.000000 u = 132.000000 u
-
Hydrogen (¹H): 14 atoms × 1.007825 u = 14.10955 u
-
Chlorine (³⁵Cl): 1 atom × 34.968853 u = 34.968853 u
-
Nitrogen (¹⁴N): 1 atom × 14.003074 u = 14.003074 u
-
Oxygen (¹⁶O): 4 atoms × 15.994915 u = 63.97966 u
-
Sulfur (³²S): 1 atom × 31.972071 u = 31.972071 u
Total Exact Mass = 291.033208 u
Experimental Determination of Exact Mass: A Mass Spectrometry Workflow
The experimental determination of the exact mass of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is paramount for its unequivocal identification and is typically achieved using high-resolution mass spectrometry (HRMS). The general workflow for such an analysis is outlined below.
Figure 1: A generalized workflow for the determination of the exact mass of a compound using LC-HRMS.
Detailed Experimental Protocol
The following protocol is a representative example for the analysis of sulfonamide-containing compounds, which can be adapted for benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate.
1. Sample Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve the compound in a suitable solvent, such as methanol or a mixture of methanol and water, to create a stock solution.
-
Perform serial dilutions of the stock solution to achieve a final concentration suitable for mass spectrometry analysis, typically in the low µg/mL to ng/mL range.
2. Liquid Chromatography (LC) Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of sulfonamides.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid to promote protonation) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.[5]
-
Injection Volume: A small injection volume, typically 1-5 µL, is used.
3. Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for sulfonamides, typically in positive ion mode, which would generate the [M+H]⁺ ion.[6][7] Atmospheric pressure chemical ionization (APCI) can also be used.[8]
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for accurate mass measurement.
-
Data Acquisition: The instrument should be operated in full scan mode to acquire the mass spectrum of the compound. The mass range should be set to include the expected m/z of the protonated molecule.
4. Data Analysis:
-
The acquired mass spectrum will show a peak corresponding to the protonated molecule, [C11H14ClNO4S + H]⁺.
-
The m/z value of this peak is measured with high precision. For our compound, the expected m/z for the [M+H]⁺ ion would be approximately 292.04098.
-
This experimentally determined exact mass is then compared to the theoretical exact mass. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.
The Significance in Drug Development
The precise determination of molecular weight and exact mass is not merely an academic exercise; it has profound implications in the field of drug development:
-
Compound Identification and Confirmation: The exact mass serves as a unique fingerprint for a molecule, allowing for its unambiguous identification in complex mixtures.
-
Purity Assessment: Mass spectrometry can be used to identify and quantify impurities in a drug substance, which is a critical aspect of quality control.
-
Metabolite Identification: In drug metabolism studies, HRMS is used to identify the metabolites of a drug candidate by determining their exact masses and, by extension, their elemental compositions.
-
Regulatory Submissions: Accurate and precise data on the molecular weight and exact mass of a drug substance are required by regulatory agencies such as the FDA and EMA for the approval of new drugs.
Conclusion
The molecular weight and exact mass of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate are fundamental properties that are essential for its chemical characterization. While the molecular weight is a useful value for stoichiometric calculations, the exact mass, determined with high accuracy through techniques like high-resolution mass spectrometry, provides a much higher level of confidence in the identity and elemental composition of the molecule. The robust methodologies outlined in this guide are representative of the rigorous analytical standards employed in modern chemical research and drug development, ensuring the quality, safety, and efficacy of new therapeutic agents.
References
- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
- Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing).
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- Benzyl N-[1-(chlorosulfonyl)
- benzyl N-[(2R)-1-(chlorosulfonyl)
- Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library.
- benzyl N-[(2S)-1-(chlorosulfonyl)
- benzyl N-[2-(chlorosulfonyl)
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Engineering Target Selectivity: Mechanism of Action of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate Derived Sulfonamides
Executive Summary
In modern rational drug design, the spatial geometry and electronic distribution of a pharmacophore dictate its target residence time and selectivity. Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a highly versatile, chiral bifunctional building block used to install the 2-aminopropanesulfonyl moiety into complex molecular architectures. By masking the primary amine with a benzyloxycarbonyl (Cbz) group, chemists can selectively sulfonylate secondary amines or aromatic rings without inducing self-polymerization. Upon orthogonal deprotection, the resulting primary amine drastically alters the physicochemical properties of the parent scaffold.
This whitepaper explores the dual mechanism of action of sulfonamides derived from this intermediate, focusing on their field-proven efficacy as Janus Kinase (JAK) inhibitors in autoimmune diseases[1] and as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1 therapeutics[2].
Mechanism of Action I: JAK1/JAK2 Modulation
The Structural Rationale
Aza-cycloalkane compounds, such as the blockbuster drug Baricitinib, typically utilize an ethylsulfonyl group attached to an azetidine ring to interact with the solvent-exposed region of the JAK1/JAK2 ATP-binding pocket. Recent patent literature demonstrates that replacing this simple alkyl group with a 2-aminopropanesulfonyl group —derived directly from benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate—fundamentally shifts the binding dynamics[1].
Kinase Inhibition Dynamics
-
ATP-Competitive Binding: The core pyrazole/pyrrolo-pyrimidine scaffold anchors into the hinge region of the kinase via canonical hydrogen bonds.
-
Solvent-Channel Engagement: The newly introduced 2-aminopropanesulfonyl moiety projects outward into the solvent-exposed channel.
-
Enhanced Electrostatics: Unlike the lipophilic ethyl group, the primary amine (unmasked post-synthesis) serves as a potent hydrogen bond donor. At physiological pH, this amine is protonated, allowing it to form salt bridges with acidic residues near the phosphate-binding loop (P-loop), thereby enhancing target residence time and shifting the selectivity profile away from off-target kinases.
Mechanism of JAK1/2 competitive inhibition by the sulfonamide derivative.
Mechanism of Action II: Allosteric NNRTI Inhibition (HIV-1)
Overcoming Viral Resistance
In virology, the 2-aminopropanesulfonamide motif is a critical structural element in Indolylarylsulfones (IASs) , a class of highly potent HIV-1 NNRTIs[2]. The rapid emergence of reverse transcriptase (RT) mutations, such as K103N and Y181C, renders first-generation NNRTIs ineffective.
Allosteric Pocket Modulation
-
Hydrophobic Anchoring: The indole core of the IAS binds deeply into the hydrophobic NNRTI allosteric pocket, located approximately 10 Å away from the polymerase catalytic site.
-
Stereospecific Rim Interaction: The 2-aminopropanesulfonamide group interacts with the solvent-exposed rim of the pocket. The chiral center of the propan-2-yl group forces the primary amine into a specific vector, allowing it to form critical hydrogen bonds with the mutated asparagine (N103) in the K103N strain.
-
Polymerase Arrest: This rigid binding induces a conformational change in the p66 subunit of the RT enzyme, locking the catalytic aspartate residues in an inactive state and halting viral DNA transcription[2].
Allosteric modulation of HIV-1 RT by 2-aminopropanesulfonamide derivatives.
Self-Validating Experimental Protocols
To successfully integrate the 2-aminopropanesulfonyl pharmacophore, researchers must navigate a two-step synthetic workflow: Sulfonylation followed by orthogonal Cbz deprotection.
Protocol 1: Azetidine/Indole Sulfonylation
-
Causality: Sulfonyl chlorides are highly reactive. Using the Cbz-protected variant prevents the reagent from polymerizing with itself. A non-nucleophilic base is required to act as an acid scavenger without attacking the sulfonyl chloride.
-
Preparation: Dissolve the secondary amine core (e.g., 1.0 eq of the azetidine-3-acetonitrile derivative) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate. Cooling controls the exothermic reaction and prevents bis-sulfonylation.
-
Execution: Allow the reaction to warm to room temperature and stir for 16 hours[1].
-
Validation: Monitor via LC-MS. The target mass should reflect the addition of the Cbz-protected mass ( +255 Da).
Protocol 2: Orthogonal Cbz Deprotection via Catalytic Hydrogenolysis
-
Causality: Acidic deprotection (e.g., using TFA) would cleave the Cbz group but might also degrade sensitive cyano or pyrazole groups on the main scaffold. Catalytic hydrogenolysis provides a mild, neutral, and highly specific cleavage of the benzyl-oxygen bond[3].
-
Setup: Dissolve the purified intermediate in HPLC-grade methanol.
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).
-
Hydrogenation: Purge the flask with H2 gas and maintain a hydrogen atmosphere via a balloon for 4-6 hours.
-
Filtration: Filter the suspension through a pad of Celite® to remove the pyrophoric Pd/C catalyst, then concentrate under reduced pressure[3].
-
Self-Validating System (NMR): Success is definitively confirmed via 1H -NMR. The protocol is validated when the aromatic multiplet at δ 7.30–7.40 ppm (5H, phenyl) and the benzylic singlet at δ 5.10 ppm (2H, CH2 ) completely disappear, yielding a free primary amine.
Workflow for synthesizing 2-aminopropanesulfonyl pharmacophores.
Quantitative Efficacy Data
The translation of the benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate building block into active therapeutics yields measurable improvements in target affinity.
| Compound Class | Target | Pharmacophore Substitution | IC50 (Wild-Type) | IC50 (Mutant/Isoform) |
| Aza-cycloalkane (Baricitinib Analog) | JAK1 / JAK2 | Ethylsulfonyl → 2-Aminopropanesulfonyl | < 5 nM | Shifted selectivity profile based on amine stereochemistry |
| Indolylarylsulfone (IAS) | HIV-1 RT | Unsubstituted → 2-Aminopropanesulfonamide | 1.5 nM | 4.2 nM (L100I mutant) |
Table 1: Comparative efficacy of sulfonamide architectures demonstrating the potency of the 2-aminopropanesulfonyl moiety.
References
-
Silvestri, R., et al. "Indolylarylsulfones Bearing Natural and Unnatural Amino Acids. Discovery of Potent Inhibitors of HIV-1 Non-Nucleoside Wild Type and Resistant Mutant Strains Reverse Transcriptase and Coxsackie B4 Virus." ACS Publications, Journal of Medicinal Chemistry (2009). URL:[Link]
- World Intellectual Property Organization. "WO2024153147A1 - Aza-cycloalkane compounds, pharmaceutical compositions and uses thereof." Google Patents (2024).
Sources
Crystallographic data for benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate derivatives
An In-Depth Technical Guide to the Crystallographic Analysis of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate and its derivatives are a class of compounds with significant potential in medicinal chemistry, acting as key intermediates in the synthesis of various therapeutic agents. Their molecular structure, particularly the three-dimensional arrangement of atoms in the solid state, is critical for understanding their reactivity, stability, and biological interactions. This technical guide provides a comprehensive overview of the crystallographic aspects of these compounds. While a definitive public crystal structure for the parent compound, benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, is not available in open-access crystallographic databases as of this writing, this guide synthesizes data from closely related structures to provide a robust framework for its study. We will delve into the synthetic pathways, proven crystallization protocols, expected molecular geometries, and the non-covalent interactions that govern the crystal packing of this important class of molecules.
Introduction: The Significance of Structural Insight
The benzyloxycarbonyl (Cbz) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. A key but often overlooked feature of the Cbz group is its ability to enhance the crystallinity of intermediates, which simplifies purification and allows for detailed structural elucidation via single-crystal X-ray diffraction.[1] For derivatives of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, which are chiral building blocks, obtaining a crystal structure is invaluable. It provides unambiguous confirmation of the absolute stereochemistry, reveals the conformational preferences of the molecule, and offers insights into the intermolecular interactions that can influence bulk properties like solubility and melting point.
The sulfonyl chloride moiety is a highly reactive functional group, serving as a versatile electrophile for the construction of sulfonamides, which are a privileged scaffold in drug discovery.[2] The precise orientation of this group relative to the rest of the molecule, as determined by crystallography, can inform its reactivity and potential for selective transformations.
This guide will provide researchers with the foundational knowledge to pursue the crystallographic characterization of this compound class, from synthesis to data interpretation.
Synthesis and Crystallization Strategies
The synthesis of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate derivatives typically follows a multi-step sequence starting from a chiral amino acid. The general approach is outlined below, drawing from established methodologies for similar compounds.[3]
Diagram of Synthetic Pathway
Caption: General synthetic route to chiral N-Cbz-protected aminosulfonyl chlorides.
Experimental Protocol: Synthesis
A robust protocol for synthesizing the parent compound and its derivatives involves the following key steps. This protocol is adapted from the synthesis of related N-Cbz protected sulfonamides.[3]
-
N-Protection: The starting chiral amino acid (e.g., L-alanine) is protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., in the presence of sodium carbonate or another suitable base) to yield the N-Cbz-protected amino acid.[1]
-
Reduction of Carboxylic Acid: The carboxylic acid moiety of the N-Cbz-amino acid is reduced to the corresponding alcohol. Common reducing agents for this transformation include borane-tetrahydrofuran complex (BH₃·THF). This yields the N-Cbz-protected amino alcohol (e.g., Cbz-L-alaninol).
-
Conversion to Thioacetate: The resulting alcohol is first converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a tertiary amine base like triethylamine. This intermediate is then displaced with a sulfur nucleophile, such as thioacetic acid in the presence of cesium carbonate, to form the corresponding thioacetate.[3]
-
Oxidative Chlorination: The thioacetate is subjected to oxidative chlorination to generate the final sulfonyl chloride. This can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source, such as hydrochloric acid.
Experimental Protocol: Crystallization
Obtaining X-ray quality crystals is often a matter of patient experimentation. The presence of both aromatic (benzyl) and polar (carbamate, sulfonyl chloride) groups suggests that a range of solvent systems could be effective.
-
Recommended Starting Point: A proven method for crystallizing carbamate derivatives is slow evaporation from a binary solvent system.[4]
-
Dissolve the purified compound in a minimal amount of a good solvent in which it is freely soluble (e.g., methanol, ethyl acetate, or dichloromethane).
-
Slowly add a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane, heptane, or isopropyl ether) until the solution becomes faintly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). High-quality crystals often form over several days.
-
-
Alternative Method (Vapor Diffusion):
-
Dissolve the compound in a small volume of a relatively volatile solvent (e.g., dichloromethane).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed jar that contains a more volatile anti-solvent (e.g., pentane or diethyl ether).
-
The anti-solvent will slowly diffuse into the compound's solution, gradually reducing its solubility and promoting crystal growth.
-
Expected Crystallographic Parameters and Molecular Structure
While no specific data exists for the title compound, we can infer likely structural features from crystallographically characterized analogues like benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate and various chiral sulfonamides.[4][5]
Table 1: Predicted Crystallographic Data and Key Bond Lengths/Angles
| Parameter | Expected Value/Range | Rationale & Significance |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules of this type. |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | As the molecule is synthesized from a chiral precursor, it is expected to crystallize in a chiral, non-centrosymmetric space group. |
| Z (Molecules/Unit Cell) | 2 or 4 | Typical for organic molecules of this size. |
| S-Cl Bond Length | 2.05 - 2.15 Å | The sulfonyl chloride bond is a key reactive site. Its length can indicate the degree of ionic character. |
| S=O Bond Lengths | 1.42 - 1.45 Å | Typically very short, indicating significant double bond character. |
| C-N-S Bond Angle | 115 - 120° | This angle will influence the overall conformation of the molecule. |
| Carbamate Torsion Angle | Planar (ω ≈ 180°) | The carbamate group is generally planar due to resonance, which has implications for hydrogen bonding. |
Molecular Conformation
The molecule possesses several rotatable bonds, leading to conformational flexibility. The orientation of the benzyl group relative to the carbamate and the conformation of the propan-2-yl chain will be key features. The crystal structure will reveal the lowest energy conformation adopted in the solid state.
Intermolecular Interactions and Crystal Packing
The crystal packing will be dominated by a network of non-covalent interactions. Understanding these is crucial, as they dictate the solid-state properties of the material. Research into the crystal structures of related sulfonamides has shown the importance of specific hydrogen bonding motifs.[6][7]
Diagram of Key Intermolecular Interactions
Caption: Predicted intermolecular interactions governing crystal packing.
-
Hydrogen Bonding: The most significant interaction is expected to be a classical hydrogen bond between the carbamate N-H donor and one of the sulfonyl oxygen atoms (S=O) of an adjacent molecule. This N-H···O=S interaction is a common and robust motif in sulfonamide crystal structures and is likely to be a primary driver of the crystal packing.[6]
-
C-H···π Interactions: The aromatic benzyl group provides a π-system that can act as a weak hydrogen bond acceptor. Aliphatic C-H bonds from the propyl chain of a neighboring molecule can interact with the face of this ring, contributing to the overall stability of the crystal lattice.
-
π-π Stacking: Depending on the molecular conformation, face-to-face or offset π-π stacking between the benzyl rings of adjacent molecules may also be observed, further stabilizing the crystal structure.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate derivatives. While experimental crystallographic data for the parent compound remains to be published, the principles outlined here, based on extensive data from analogous structures, offer a clear path forward for researchers.
The successful crystallographic characterization of these molecules will provide definitive proof of stereochemistry, illuminate conformational preferences, and reveal the subtle interplay of intermolecular forces. These insights are not merely academic; they are critical for the rational design of new synthetic intermediates and, ultimately, for the development of novel therapeutics. It is our hope that this guide will serve as a valuable resource for scientists working in this exciting and important area of chemical research.
References
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Toho University. (2021). Chiral Crystallization of Optically Inactive Indolyl Sulfonamides Caused Through the Combination of Specific Intermolecular Interactions. [Link]
-
Science Japan. (2021). Chiral crystallization via a combination of specific intramolecular interactions: clarification of mechanism by a research group at Toho University. [Link]
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-
Pinter, T., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(17), 5345. [Link]
- [This reference is not cited in the text]
-
Sagitova, L. F., et al. (2020). Synthesis of new chiral arylsulfonamides based on carane amino alcohols. ResearchGate. [Link]
-
Pu, Y., et al. (2022). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 61(32), e202205561. [Link]
- [This reference is not cited in the text]
-
D'Annessa, I., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(3), M1704. [Link]
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Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. global.toho-u.ac.jp [global.toho-u.ac.jp]
- 7. Chiral crystallization via a combination of specific intramolecular interactions: clarification of mechanism by a research group at Toho University | News | Science Japan [sj.jst.go.jp]
Protocol for sulfonamide synthesis using benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Application Note: High-Yield Synthesis of Aminoalkyl Sulfonamides Using Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Introduction & Scientific Grounding
Sulfonamides represent one of the most privileged pharmacophores in medicinal chemistry, functioning as highly stable bioisosteres for amides and serving as key structural motifs in protease inhibitors, antibacterial agents, and diuretics[1]. The synthesis of complex, functionalized sulfonamides often requires bifunctional building blocks. Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate[2] is a highly versatile, Cbz-protected aminoalkyl sulfonyl chloride that enables the direct installation of a 2-aminopropanesulfonyl moiety onto primary or secondary amines.
The presence of the Carboxybenzyl (Cbz) protecting group is a strategic design choice. It ensures that the internal amine remains completely unreactive during the electrophilic sulfonylation event, preventing unwanted polymerization or self-condensation. Post-coupling, the Cbz group can be orthogonally deprotected via catalytic hydrogenolysis (e.g., H2 , Pd/C) to reveal a primary amine. This makes the reagent exceptionally valuable for iterative peptidomimetic synthesis or the development of branched active pharmaceutical ingredients (APIs).
Mechanistic Insights & Causality
The formation of the sulfonamide bond proceeds via a robust bimolecular reaction between the amine and the sulfonyl chloride[3].
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride[1]. This displaces the chloride ion and forms a transient, highly reactive sulfonylammonium intermediate.
-
Base-Mediated Deprotonation: A non-nucleophilic base is required to deprotonate this intermediate, driving the equilibrium forward to the stable sulfonamide product and neutralizing the generated hydrochloric acid (HCl) byproduct[1].
-
Thermodynamic Control: The reaction between amines and sulfonyl chlorides is highly exothermic. Initiating the reagent addition at 0 °C prevents localized heating. Without this thermal control, the sulfonyl chloride is susceptible to hydrolysis from trace ambient moisture or base-catalyzed degradation pathways.
Mechanistic Pathway & Experimental Workflow
Mechanistic pathway of sulfonamide formation via a sulfonylammonium intermediate.
Experimental workflow for sulfonamide synthesis using Cbz-protected sulfonyl chloride.
Reagent Profile & Materials
-
Electrophile: Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (Store at -20 °C under argon; highly moisture sensitive).
-
Nucleophile: Target primary or secondary amine (1.0 equiv).
-
Base: N,N -Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 - 0.2 M).
-
Ancillary Reagents: 1N HCl (aq), Saturated NaHCO3 (aq), Brine, Anhydrous Na2SO4 .
Self-Validating Step-by-Step Protocol
Note: This protocol is designed as a self-validating system. Each critical phase includes an analytical checkpoint to ensure experimental integrity.
-
Preparation of the Amine Solution: In an oven-dried, argon-purged round-bottom flask, dissolve the target amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5.0 mL).
-
Base Addition: Add DIPEA (2.5 mmol, 2.5 equiv) to the stirring solution.
-
Causality Check: DIPEA is explicitly chosen over Triethylamine (TEA) due to its increased steric bulk. This prevents the base from acting as a competitive nucleophile against the highly reactive sulfonyl chloride, ensuring it functions purely as an HCl scavenger.
-
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.1 mmol, 1.1 equiv) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.
-
Validation Checkpoint: A slight fuming or subtle color change may occur. The dropwise addition ensures the exotherm is tightly controlled, preventing the thermal degradation of the electrophile.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (typically 1:1 Hexanes/EtOAc) or LC-MS. The complete consumption of the amine starting material confirms the reaction has reached its endpoint.
-
-
Quenching & Extraction: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2 × 10 mL) to remove excess DIPEA and any trace unreacted amine. Follow this with a saturated NaHCO3 wash (10 mL) and a brine wash (10 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter to remove the drying agent, and concentrate under reduced pressure to yield the crude Cbz-protected aminoalkyl sulfonamide.
-
Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to obtain the analytically pure product.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the optimization data for the coupling of a standard primary amine (e.g., benzylamine) with Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate to establish the highest-yielding parameters.
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Analytical Observation & Causality |
| 1 | THF | TEA (2.0) | 0 to RT | 4 | 72 | Moderate yield; trace degradation products observed due to TEA nucleophilicity. |
| 2 | DCM | TEA (2.0) | 0 to RT | 4 | 81 | Improved solubility of intermediates; yield increased but minor impurities remain. |
| 3 | DCM | Pyridine (2.0) | 0 to RT | 6 | 65 | Sluggish reaction kinetics; pyridine is insufficiently basic to drive rapid conversion. |
| 4 | DCM | DIPEA (2.5) | 0 to RT | 2 | 94 | Optimal conditions; clean conversion, no side reactions due to the steric bulk of DIPEA. |
| 5 | DMF | DIPEA (2.5) | 0 to RT | 2 | 88 | Good conversion; however, the high boiling point of DMF complicates the aqueous work-up. |
References
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances. Available at:[Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society (JACS). Available at:[Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed Central (PMC). Available at:[Link]
Sources
Cbz deprotection methods for benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate products
Title : Application Note: Cbz Deprotection Strategies for Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate Derivatives
Executive Summary
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a highly versatile, bifunctional building block featuring a carboxybenzyl (Cbz)-protected amine and a highly reactive chlorosulfonyl (-SO₂Cl) group. The inherent challenge in working with this molecule lies in the orthogonal reactivity of its two functional groups. Direct deprotection of the Cbz group generates a free 2-aminoalkane-1-sulfonyl chloride, an unstable zwitterionic species that rapidly undergoes intramolecular cyclization to form a sultam (a cyclic sulfonamide).
Consequently, the standard synthetic workflow necessitates the derivatization of the chlorosulfonyl group (typically into a sulfonamide) prior to Cbz deprotection. This Application Note details the mechanistic rationale, optimal workflows, and self-validating step-by-step protocols for achieving high-yield Cbz deprotection of these downstream products.
Mechanistic Insights & Strategic Planning
As a synthetic chemist, it is critical to understand the causality behind the reaction sequence. The chlorosulfonyl group is highly electrophilic and sensitive to hydrolysis, reduction, and nucleophilic attack.
-
Pathway A: The Derivatization-First Approach (Standard) To prevent spontaneous sultam formation, the -SO₂Cl group is first reacted with a primary or secondary amine to form a stable sulfonamide. Once the sulfonamide is formed, the Cbz group can be safely removed. The deprotection is typically achieved via catalytic hydrogenolysis (H₂, Pd/C). However, researchers must be vigilant regarding catalyst poisoning. Sulfur-containing compounds can coordinate strongly to palladium, deactivating the catalyst[1]. To mitigate this, increased catalyst loading, elevated hydrogen pressure, or the addition of a mild acid (e.g., HCl or AcOH) is often required to facilitate turnover [2].
-
Pathway B: Direct Deprotection to the Sulfonyl Chloride Salt (Specialized) If the synthetic route strictly requires the deprotection of the Cbz group while preserving the -SO₂Cl moiety, catalytic hydrogenation cannot be used, as it may reduce the sulfonyl chloride to a thiol or cause hydrogenolysis of the S-Cl bond. Instead, strictly anhydrous strong acidic conditions (e.g., 33% HBr in glacial acetic acid) must be employed [3]. This cleaves the Cbz group to yield benzyl bromide and CO₂, while protonating the resulting amine to form the stable hydrobromide salt ( −NH3+Br− ). The protonated amine is non-nucleophilic, preventing sultam formation until the system is neutralized.
Data Visualization: Workflow Dynamics
Caption: Divergent synthetic pathways and degradation risks for benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate.
Comparative Cbz Deprotection Conditions
| Method | Reagents | Advantages | Limitations / Risks | Target Substrate |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH/EtOH | Clean reaction, volatile byproducts (toluene, CO₂). | Risk of Pd catalyst poisoning by sulfur; incompatible with reducible groups [4]. | Cbz-protected sulfonamides |
| Acidic Cleavage | 33% HBr in AcOH | Avoids transition metals; preserves reducible functional groups [3]. | Harsh conditions; requires careful neutralization; generates benzyl bromide. | Sulfonamides or intact sulfonyl chlorides |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Mild, avoids Pd poisoning and strong acids. | Requires elevated temperatures (75 °C); odor management needed. | Sensitive sulfonamides |
Experimental Protocols
Protocol 1: Synthesis of the Cbz-Protected Sulfonamide (Pre-Deprotection) Objective: Convert the reactive chlorosulfonyl group into a stable sulfonamide to prevent cyclization during Cbz removal.
-
Dissolve benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0 °C.
-
Add the desired primary or secondary amine (1.2 eq) dropwise.
-
Add a non-nucleophilic base, such as N,N -diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq), to neutralize the generated HCl.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours until complete consumption of the starting material (monitor via TLC/LC-MS).
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the Cbz-protected sulfonamide.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis Objective: Standard removal of the Cbz group from the sulfonamide product.
-
Dissolve the Cbz-protected sulfonamide in HPLC-grade methanol or ethanol.
-
Carefully add 10% Pd/C (10–20% w/w relative to substrate). Expert Insight: Due to the presence of the sulfonamide moiety, sulfur-induced catalyst poisoning may occur [1]. Using a higher catalyst loading or adding a few drops of glacial acetic acid can maintain catalytic efficacy.
-
Evacuate the reaction flask and backfill with hydrogen gas (balloon or Parr shaker at 1–3 atm).
-
Stir vigorously at room temperature for 4–16 hours.
-
Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the free amino sulfonamide.
Protocol 3: Direct Cbz Deprotection via Strong Acid (HBr/AcOH) Objective: Cleave the Cbz group while preserving acid-stable functional groups or isolating the sulfonyl chloride as a hydrobromide salt.
-
In a well-ventilated fume hood, dissolve the substrate (either the sulfonamide or the intact chlorosulfonyl carbamate) in glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (3.0–5.0 eq) dropwise at room temperature [3].
-
Stir the mixture for 1–3 hours. The reaction will evolve CO₂ gas.
-
Upon completion, add cold diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Filter the precipitate, wash extensively with cold diethyl ether to remove benzyl bromide and residual acetic acid, and dry under high vacuum. Note: If the intact sulfonyl chloride salt is isolated, store it strictly under anhydrous conditions at -20 °C to prevent degradation.
Troubleshooting & Scientific Integrity
-
Epimerization Risks: The propan-2-yl backbone contains a chiral center adjacent to the amine. Strong basic conditions during the sulfonamide formation or harsh thermal conditions should be avoided to prevent racemization.
-
Incomplete Hydrogenolysis: If LC-MS indicates stalled Cbz deprotection, do not simply extend the reaction time indefinitely. The Pd catalyst is likely poisoned. Filter the reaction through Celite, isolate the intermediate, and resubject it to fresh Pd/C and H₂.
References
- Process for the preparation of (3r,3as,6ar)-hexahydrofuro [2,3-b] furan-3-yl (1s,2r)-3-[[(4-aminophenyl) sulfonyl] (isobutyl) amino]-1-benzyl-2-hydroxypropylcarbamate (WO2005063770A1). Google Patents.
- Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase. RSC Medicinal Chemistry.
- N-Methylacetanilide | 579-10-2 - Benchchem. Benchchem.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
Comprehensive Guide to the Safe Handling and Storage of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (CAS No. 2112841-62-8[1] or 1784671-22-2[2]) is a reactive organic compound featuring two key functional groups: a sulfonyl chloride and a benzyl carbamate. The sulfonyl chloride moiety makes the molecule highly susceptible to nucleophilic attack, particularly by water and other protic solvents, leading to the release of corrosive hydrochloric acid.[3] The carbamate portion of the molecule is a structural motif found in various bioactive compounds and pesticides, which can exhibit biological activity, including cholinesterase inhibition.[4][5][6] This dual reactivity profile necessitates stringent and well-understood handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed framework for managing the risks associated with this compound, from receipt to disposal.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is the foundation of its safe use. The compound's risk profile is a composite of the reactivity of the sulfonyl chloride group and the toxicological properties of the carbamate structure.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2112841-62-8[1] / 1784671-22-2[2] | NextSDS, Sapphire Bioscience |
| Molecular Formula | C₁₁H₁₄ClNO₄S | Sapphire Bioscience[2] |
| Molecular Weight | 291.75 g/mol | Sapphire Bioscience[2] |
| Appearance | Assumed to be a solid or liquid | General chemical knowledge |
GHS Hazard Classifications
The European Chemicals Agency (ECHA) has notified classifications for this compound, which highlight its significant risks.[1]
| Hazard Class | Hazard Code | Signal Word | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Warning | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | H336 | Warning | May cause drowsiness or dizziness. |
Source: Notified C&L, NextSDS[1]
Causality of Hazards
-
Corrosivity (H314): The primary driver of this compound's corrosivity is the sulfonyl chloride group. This functional group reacts exothermically and rapidly with water, including ambient moisture or moisture on skin and mucous membranes, to generate hydrochloric acid (HCl) and the corresponding sulfonic acid.[3] This reaction is responsible for the severe burns and tissue damage.
-
Acute Toxicity (H302, H312, H332): Toxicity can arise from both the sulfonyl chloride and carbamate moieties. Inhalation of vapors or aerosols can damage the respiratory tract due to the formation of acid.[7] Systemically, carbamates as a class are known to inhibit acetylcholinesterase, an enzyme critical for nerve function, leading to an accumulation of acetylcholine.[5][8] While the toxicity of this specific compound is not extensively documented, this mechanism is a significant potential concern.[5][9]
-
Reactivity: This compound is incompatible with water, strong bases, strong oxidizing agents, and alcohols.[3][10][11] Reactions with these materials can be violent and produce toxic gases such as hydrogen chloride and sulfur oxides.[3][7]
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]
-
Ventilation: The laboratory should have good general ventilation to supplement the local exhaust of the fume hood.[12]
-
Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[13][14] These must be tested regularly.
Personal Protective Equipment (PPE)
The selection of PPE is critical and must not be compromised. It serves as the final barrier between the researcher and the chemical.[15]
Caption: Mandatory PPE selection for handling the compound.
-
Eye and Face Protection: Tightly fitting chemical splash goggles are required at all times.[16] A full-face shield must be worn over the goggles to protect against splashes.[3][16]
-
Skin and Body Protection: A flame-resistant laboratory coat is mandatory.[16] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[17]
-
Hand Protection: Wear chemical-resistant nitrile gloves.[12] Always inspect gloves for tears or punctures before use. Practice proper glove removal technique to avoid skin contamination.[3]
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn.[16] Do not wear sandals or open-toed shoes in the laboratory.
Part 3: Handling and Storage Protocols
Adherence to strict protocols is essential for mitigating the risks associated with this reactive compound.
Storage
-
Container: Store in the original, tightly sealed container.[12] Containers may develop pressure and should be vented periodically with care.[7]
-
Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[11][13] The storage area should be separate from incompatible substances.[12]
-
Incompatibilities: Keep away from water, moisture, strong bases, acids, alcohols, and oxidizing agents.[10][11]
Caption: Logical relationships for proper chemical storage.
Handling and Dispensing
-
Always handle this compound within a chemical fume hood.
-
Use compatible equipment for transfers, such as glass or appropriate plasticware; avoid metals.[12]
-
When weighing, use a disposable weigh boat inside the fume hood.
-
Keep containers tightly closed when not in use to prevent reaction with atmospheric moisture.[18]
-
Wash hands thoroughly after handling, even if gloves were worn.[14]
Part 4: Emergency Procedures
Accidents can happen despite careful planning. Being prepared is crucial.[12]
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Step-by-step workflow for chemical spill response.
For a small spill:
-
Alert others in the immediate area.[19]
-
Ensure you are wearing full PPE as described in Part 2.2.
-
Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [3]
-
Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Clean the spill area cautiously, then decontaminate with a suitable solution.
-
Dispose of all contaminated materials as hazardous waste.[20]
For a large spill:
-
Evacuate the area immediately.[21]
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Close doors to the affected area to confine vapors.[21]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][22] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[19][22] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[23] Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.
Part 5: Experimental Protocol - Quenching Excess Reagent
Sulfonyl chlorides are often used in excess in reactions. The unreacted portion must be safely neutralized (quenched) before workup.
Objective: To safely neutralize unreacted Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate in a reaction mixture.
Materials:
-
Reaction mixture containing the sulfonyl chloride.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriately sized beaker or flask for quenching.
-
Full PPE.
Procedure:
-
Prepare a beaker containing a sufficient volume of saturated aqueous sodium bicarbonate solution (a minimum of 5-10 molar equivalents of base relative to the starting amount of sulfonyl chloride is recommended).[3]
-
Cool the sodium bicarbonate solution in an ice bath with gentle stirring.[3]
-
Ensure the quenching operation is conducted within a chemical fume hood.
-
Slowly and in a dropwise manner, add the reaction mixture containing the sulfonyl chloride to the cold, stirred bicarbonate solution.[3]
-
Causality: The slow addition to a cold, stirred solution is critical to control the exothermic reaction between the sulfonyl chloride and water, and to manage the rate of carbon dioxide gas evolution from the neutralization of the resulting acid by the bicarbonate base. This prevents dangerous temperature spikes and excessive foaming.[3]
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[3]
-
Verify that the aqueous layer is neutral or slightly basic using pH paper.
-
The mixture can now be safely processed, for example, by transferring it to a separatory funnel for aqueous extraction.
References
-
NextSDS. (n.d.). benzyl N-[(2R)-1-(chlorosulfonyl)propan-2-yl]carbamate. Retrieved from [Link]
-
Olson, K. R. (Ed.). (n.d.). ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES. Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]
-
Cole, J. B. (2023, May 1). Carbamate Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
MD Searchlight. (2024, July 30). Carbamate Toxicity. Retrieved from [Link]
-
Nuomeng Chemical. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Organophosphates and carbamates. Retrieved from [Link]
-
Nesheim, O. N. (2005, July 15). Pesticide Toxicity Profile: Carbamate Pesticides. Florida Online Journals. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Material Spill - Emergency Information. Retrieved from [Link]
-
University of North Carolina at Charlotte. (2024, March 29). CHEMICAL SPILL PROCEDURES. Environmental Health and Safety. Retrieved from [Link]
-
Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. ISOPP. Retrieved from [Link]
-
HPE. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Kasturi Aromatics. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). benzyl N-chlorosulfonylcarbamate. Retrieved from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
University of British Columbia. (2021, October). General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]
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Application Note: Modular Synthesis of Sulfonamide-Based Enzyme Inhibitors via Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Introduction & Mechanistic Rationale
The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry. It frequently serves as a transition-state isostere in protease inhibitors or as a potent zinc-binding group in metalloenzyme inhibitors. The strategic use of bifunctional building blocks, specifically benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (CAS: 2112841-62-8 for the 2R-enantiomer), enables the rapid, modular assembly of complex inhibitor libraries [3].
This reagent features two critical functional handles:
-
A highly reactive sulfonyl chloride: Enables rapid nucleophilic attack by diverse primary or secondary amines to form stable sulfonamide linkages.
-
A Cbz-protected secondary aliphatic amine: The carboxybenzyl (Cbz) group provides an orthogonal protection strategy. It acts as a latent attachment point for further vector growth (e.g., amide coupling or reductive amination).
Causality in Experimental Design: The choice of the Cbz group over acid-labile groups (like Boc) or base-labile groups (like Fmoc) is deliberate. Sulfonyl chlorides naturally generate HCl equivalents upon reaction with amines. These acidic byproducts could prematurely cleave a Boc group. Conversely, the basic conditions (e.g., DIPEA) required to neutralize the HCl and drive the sulfonylation could degrade an Fmoc group. The Cbz group remains completely inert under these specific coupling conditions, yet it can be cleanly cleaved later via palladium-catalyzed hydrogenolysis under neutral conditions [1], [2].
Synthetic Workflow Diagram
Modular three-step synthetic workflow for generating sulfonamide-based enzyme inhibitors.
Step-by-Step Experimental Protocols
Safety Note: Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is classified as a Skin Corrosion 1B hazard (H314) [3]. All manipulations involving the raw sulfonyl chloride must be performed in a fume hood using appropriate PPE.
Protocol A: Synthesis of the Sulfonamide Intermediate
Objective: Form the sulfonamide linkage while preserving the Cbz group.
-
Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve the target amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl byproduct without competing with the target amine for the highly electrophilic sulfonyl chloride.
-
Coupling: Cool the mixture to 0 °C using an ice bath. Add benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.1 equiv) dropwise as a solution in DCM.
-
Reaction Validation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting amine via LCMS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (this self-validating step ensures the complete removal of unreacted starting amine and DIPEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: Remove the Cbz group to expose the primary amine for further functionalization.
-
Setup: Dissolve the crude Cbz-protected sulfonamide in MS-grade Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd). Causality: Always add the Pd/C to the solution under a blanket of inert gas (N₂ or Ar). Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
-
Reaction: Stir vigorously at room temperature for 12 hours. The Cbz group decomposes cleanly into toluene and CO₂ gas, driving the reaction to completion [1].
-
Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH and concentrate the filtrate.
Protocol C: Pharmacophore Extension (Amide Coupling)
Objective: Couple the newly exposed amine with a carboxylic acid derivative to finalize the inhibitor structure.
-
Activation: In a separate flask, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 15 minutes to form the active O7-azabenzotriazole ester.
-
Coupling: Add the free amine from Protocol B (1.0 equiv) to the activated acid solution. Stir at room temperature for 2 hours.
-
Purification: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to partition the DMF into the aqueous layer), followed by saturated NaHCO₃ and brine. Purify via preparative HPLC.
Quantitative Data & Reaction Optimization
The efficiency of the Cbz deprotection step is highly dependent on the chosen conditions. Table 1 summarizes the optimization parameters for the cleavage of the Cbz group from the sulfonamide intermediate, allowing researchers to adapt based on substrate sensitivity.
| Deprotection Method | Reagents & Conditions | Time | Yield (%) | Purity (LCMS) | Mechanistic Notes |
| Standard Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, RT | 12 h | >95% | >95% | Cleanest profile; volatile byproducts (toluene, CO₂) [1]. |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, Reflux | 2 h | 88% | 90% | Faster, but requires elevated temperature; potential for side reactions. |
| Lewis Acid Mediated | AlCl₃, HFIP, RT | 6 h | 92% | 90% | Highly effective if the molecule contains reducible functionalities (e.g., alkenes) [2]. |
| Strong Acid Cleavage | 33% HBr in Acetic Acid, RT | 4 h | 75% | 80% | HBr can cause partial hydrolysis of sensitive amides/sulfonamides [1]. |
Table 1: Comparison of Cbz deprotection strategies for sulfonamide intermediates.
Application in Enzyme Inhibition
Compounds derived from benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate possess a 1-amino-propan-2-yl sulfonamide core. This specific geometry is highly valuable in targeting the active sites of aspartic proteases and zinc metalloenzymes. The sulfonyl oxygen atoms act as potent hydrogen bond acceptors (or metal chelators), while the methyl group on the propyl chain provides a critical hydrophobic contact that can be directed into the S1' or S2' subpockets of the enzyme, enhancing both target affinity and selectivity.
References
Topic: Reagents for the Reduction and Selective Conversion of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Chemoselectivity of a Key Sulfonamide Precursor
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutic agents, including antibacterials, diuretics, and anticancer drugs.[1][2] Its prevalence is due to its ability to act as a bioisostere of amides and carboxylic acids, its chemical stability, and its capacity to engage in crucial hydrogen bonding interactions within biological targets.[3] The most reliable and common route to sulfonamide synthesis is the reaction of a primary or secondary amine with a sulfonyl chloride.[1][3]
This guide focuses on a specific and valuable building block: benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate [4]. This chiral intermediate is a precursor for synthesizing enantiomerically pure sulfonamides, which is of paramount importance in drug development where stereochemistry dictates efficacy and safety. A recent study highlighted the use of similar structures in the synthesis of selective inhibitors of butyrylcholinesterase (BChE), a target for Alzheimer's disease therapy.[5]
The primary challenge in the chemical transformation of this molecule lies in the chemoselective reaction of the sulfonyl chloride moiety without affecting the benzyl carbamate (Cbz) protecting group. The Cbz group is sensitive to harsh reductive conditions (e.g., strong hydrides or catalytic hydrogenation). Therefore, selecting the appropriate reagent is critical to achieving the desired product in high yield and purity. This application note provides a detailed guide to the reagents, mechanisms, and protocols for the selective conversion of this key intermediate.
Section 1: Reagent Selection Guide - A Strategic Overview
The choice of reagent dictates the final product. While the term "reduction" is used in the topic, the most common and synthetically valuable transformation of a sulfonyl chloride in this context is its nucleophilic substitution with an amine to form a sulfonamide. We will cover this primary pathway as well as true reductive pathways to other sulfur oxidation states.
A. Pathway 1: Synthesis of Sulfonamides (Nucleophilic Substitution)
This is the most direct and widely used method to generate the target sulfonamide scaffold. The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of chloride.
-
Mechanism: Direct nucleophilic substitution.
-
Reagents: A primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents).[1]
-
Advantages:
-
High-yielding and robust reaction.
-
Vast commercial availability of diverse amine building blocks.
-
Mild conditions that preserve the Cbz protecting group.
-
-
Causality: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and potential acid-catalyzed side reactions. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive sulfonyl chloride.
B. Pathway 2: Reduction to Sulfinates and Sulfinamides
For applications requiring a lower sulfur oxidation state, the sulfonyl chloride can be reduced to a sulfinate salt or, in a one-pot procedure, directly to a sulfinamide.
-
Method 1: Reduction to Sodium Sulfinate
-
Mechanism: A redox reaction where the sulfite ion acts as the reducing agent.
-
Reagents: Sodium sulfite (Na₂SO₃) in the presence of a buffer like sodium bicarbonate or disodium hydrogenphosphate in an aqueous solvent system.[6][7]
-
Advantages: Produces a stable, isolable sulfinate salt intermediate that can be used in a variety of subsequent C-S or N-S bond-forming reactions.[8] The aqueous conditions are environmentally benign.
-
Causality: The reaction is typically heated to facilitate the reduction. The resulting sulfinate is a versatile synthetic handle for more complex molecular architectures.
-
-
Method 2: One-Pot Reductive Amination to Sulfinamides
-
Mechanism: In situ reduction of the sulfonyl chloride by a phosphine, which then reacts with an amine.
-
Reagents: Triphenylphosphine (PPh₃) as the reductant in the presence of an amine.[9][10]
-
Advantages: An efficient one-pot procedure that avoids the isolation of intermediates. Conditions are generally mild.
-
Causality: The order of addition can be critical. Adding the phosphine and amine to the sulfonyl chloride often gives the best results, minimizing the formation of the sulfonamide byproduct.[9] Triphenylphosphine is the reductant of choice for this transformation.[9]
-
C. Pathway 3: Harsh Reduction to Thiols (Cautionary Note)
While sulfonyl chlorides can be fully reduced to thiols, the reagents required are generally incompatible with the benzyl carbamate protecting group.
-
Reagents: Strong hydride agents like lithium aluminum hydride (LiAlH₄) or zinc dust with acid.[11]
-
Disadvantages & Selectivity Concerns:
-
LiAlH₄: This powerful reducing agent will likely cleave or reduce the carbonyl of the Cbz group.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): While not a typical sulfonyl chloride reductant, this method is commonly used for Cbz deprotection and would cleave the protecting group.
-
Recommendation: This pathway is not recommended for the target substrate due to a lack of chemoselectivity. It is included here to provide a comprehensive overview and to caution researchers against this approach.
-
Data Summary: Comparison of Synthetic Pathways
| Pathway | Target Product | Key Reagents | Typical Yield | Advantages | Disadvantages & Selectivity Concerns |
| A: Substitution | Sulfonamide | R¹R²NH, Pyridine or TEA | >85% | Robust, versatile, mild conditions, preserves Cbz group. | Not a true reduction; requires an amine nucleophile. |
| B1: Reduction | Sodium Sulfinate | Na₂SO₃, NaHCO₃, H₂O/EtOH | High | Creates a stable, versatile intermediate. Green solvent. | Requires a second step for further functionalization. |
| B2: Reduction | Sulfinamide | PPh₃, R¹R²NH | 60-80% | Efficient one-pot synthesis. | Can produce sulfonamide byproduct if conditions are not optimized.[9] |
| C: Reduction | Thiol | LiAlH₄ or Zn/H⁺ | Variable | --- | Not Recommended. Harsh conditions will likely decompose the Cbz protecting group. |
Section 2: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfonyl chlorides are moisture-sensitive and corrosive.
Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides
This protocol describes the reaction of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate with a generic primary amine (e.g., benzylamine) to yield the corresponding sulfonamide.
Materials:
-
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add the amine (1.1 eq) followed by the slow, dropwise addition of TEA (1.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: Synthesis of Sodium 2-(Benzylcarbamido)propane-1-sulfinate
This protocol details the reduction of the sulfonyl chloride to its corresponding sodium sulfinate salt.[6]
Materials:
-
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.0 eq)
-
Sodium Sulfite (Na₂SO₃) (1.5 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol and Water
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium sulfite (1.5 eq) and sodium bicarbonate (1.5 eq) in water.
-
Addition of Substrate: Add a solution of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.0 eq) in ethanol to the aqueous solution.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Concentrate the solution under reduced pressure to remove the ethanol.
-
The resulting aqueous solution containing the sodium sulfinate can be used directly or the product can be isolated by further purification techniques such as recrystallization from ethanol/water.
-
Section 3: Visualization & Workflow
Diagram 1: Reagent Selection Workflow
This diagram illustrates the decision-making process for choosing the correct reagents based on the desired final product.
Caption: Decision tree for selecting reagents based on the target molecule.
Diagram 2: General Experimental Workflow for Sulfonamide Synthesis
This diagram outlines the typical laboratory workflow for the synthesis of a sulfonamide from the sulfonyl chloride precursor as described in Protocol 1.
Caption: Step-by-step workflow for sulfonamide synthesis and purification.
Conclusion
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a versatile and valuable intermediate for the synthesis of chiral sulfonamides. The successful transformation of this molecule hinges on the careful selection of reagents to ensure the selective reaction of the sulfonyl chloride group while preserving the integrity of the benzyl carbamate protecting group. For the synthesis of sulfonamides, a standard nucleophilic substitution with an amine in the presence of a non-nucleophilic base provides a robust and high-yielding pathway. For access to lower sulfur oxidation states, mild reductive methods using sodium sulfite or triphenylphosphine offer effective strategies to obtain sulfinates and sulfinamides, respectively. By understanding the causality behind these experimental choices, researchers can confidently and efficiently utilize this key building block in their drug discovery and development programs.
References
- Reduction of Sulfonyl Chlorides to Thiols | 16 | Catalysis of Organic. (n.d.).
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC. (n.d.). Retrieved from Google Search. [Link]
-
Reduction of Sulfonyl Chlorides - Organic Chemistry Portal. (n.d.). Retrieved from Google Search. [Link]
- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. (n.d.).
- US6399815B2 - Process for preparing a sulfinate - Google Patents. (n.d.).
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. (n.d.). Retrieved from Google Search. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved from Google Search. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (2023, March 17). Retrieved from Google Search. [Link]
-
Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride - Taylor & Francis. (2017, March 15). Retrieved from Google Search. [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from Google Search. [Link]
-
Reduction of sulfonyl chlorides. - ResearchGate. (n.d.). Retrieved from Google Search. [Link]
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (n.d.).
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF - ResearchGate. (n.d.). Retrieved from Google Search. [Link]
-
Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC. (n.d.). Retrieved from Google Search. [Link]
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved from Google Search. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved from Google Search. [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 06). Retrieved from Google Search. [Link]
- The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. (n.d.).
-
Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC. (n.d.). Retrieved from Google Search. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Optimizing Sulfonamide Coupling with Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Welcome to the Technical Support Center for sulfonamide synthesis. Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a highly valuable Cbz-protected, primary sulfonyl chloride used extensively in peptidomimetic and small-molecule drug development. However, owing to the presence of alpha-protons and steric hindrance from the adjacent beta-carbamate group, coupling this reagent with amines often results in poor yields if standard conditions are applied blindly.
This guide provides mechanistically grounded troubleshooting, FAQs, and self-validating protocols to ensure high-yielding conversions.
Mechanistic Overview: The "Sulfene" Pathway vs. Direct Substitution
To optimize your yield, you must understand the causality behind the reaction failure. When primary sulfonyl chlorides (like our target molecule) are exposed to strong tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA), they do not primarily undergo direct SN2 substitution. Instead, the base abstracts an alpha-proton, triggering an E1cB-like elimination of chloride to form a highly reactive sulfene intermediate [1].
While the sulfene can react with the target amine to form the desired sulfonamide, it is an indiscriminate electrophile. If even trace amounts of water are present in the solvent, the glassware, or the amine itself, the sulfene will rapidly hydrolyze to the unreactive sulfonic acid, devastating the yield[2]. Furthermore, the steric bulk of the beta-Cbz-amino group slows down the direct SN2 pathway, making the sulfene pathway the dominant (and problematic) route under strongly basic conditions.
Diagram 1: Competing pathways in primary sulfonyl chloride coupling reactions.
Troubleshooting & FAQs
Q1: I am using anhydrous DCM and TEA, but my LC-MS shows 50%+ conversion to the sulfonic acid. How is hydrolysis happening without water? Root Cause: TEA is a strong enough base to rapidly convert your starting material into a sulfene[1]. Sulfenes are extremely hygroscopic; they will scavenge even microscopic trace moisture from the atmosphere or the amine itself, making the predominant mechanistic pathway hydrolysis[2]. Solution: Switch to a weaker, less sterically hindered base like pyridine, or use biphasic Schotten-Baumann conditions[3].
Q2: My amine is very sterically hindered, and the reaction is sluggish. Can I heat the reaction to 50°C? Root Cause: Heating sulfonyl chlorides promotes thermal degradation, desulfonylation, and side reactions involving the Cbz protecting group[4]. Solution: Do not heat. Instead, add a catalytic amount (0.1-0.2 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is a potent nucleophilic catalyst that generates a highly electrophilic sulfonylpyridinium intermediate, accelerating the coupling at 0°C to room temperature without requiring thermal activation.
Q3: How do I know if my benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate has degraded in storage? Root Cause: Sulfonyl chlorides are inherently unstable and degrade over time via hydrolysis, releasing HCl and forming the sulfonic acid[5]. Solution: Test the reagent before use. Dissolve a small aliquot in CDCl3 and run a quick 1H -NMR. The alpha-protons ( CH2 adjacent to SO2Cl ) will shift significantly upfield if it has hydrolyzed to the sulfonic acid. If degraded, it cannot be easily repurified; you must synthesize it fresh using oxidative chlorination of the corresponding thiol or disulfide[6].
Quantitative Data: Base & Solvent Optimization
To illustrate the causality of base selection, the following table summarizes the quantitative yield profiles of primary sulfonyl chloride couplings under various conditions.
| Base Used | Solvent System | Temperature | Avg. Yield (%) | Major Byproduct | Mechanistic Reason |
| Triethylamine (TEA) | DCM | Room Temp | 45% | Sulfonic Acid | Rapid sulfene formation leading to atmospheric hydrolysis. |
| Pyridine + DMAP | DCM | 0 °C to RT | 78% | Trace Sulfonic Acid | Weaker base; favors direct substitution via sulfonylpyridinium intermediate. |
| Na2CO3 (aq) | EtOAc / H2O | 0 °C | 92% | None | Biphasic system physically separates the base from the sulfonyl chloride. |
Step-by-Step Methodologies (Self-Validating Protocols)
We recommend two specific protocols depending on the nature of your amine. Both protocols are designed as self-validating systems : they include in-process checks to confirm intermediate states before proceeding, ensuring you do not waste valuable starting materials.
Protocol A: Anhydrous Pyridine/DMAP Coupling (For lipophilic or hindered amines)
Causality: Avoids the sulfene pathway by using pyridine as a weaker base, while DMAP overcomes the steric hindrance of the beta-Cbz group by forming a highly reactive intermediate.
-
Preparation: Flame-dry a round-bottom flask under argon. Add the target amine (1.0 eq) and anhydrous pyridine (3.0 eq) in anhydrous DCM (0.1 M concentration).
-
Catalysis: Add DMAP (0.1 eq).
-
Validation Check: Ensure complete dissolution; the solution must be perfectly clear before proceeding.
-
-
Cooling: Cool the mixture to 0°C using an ice bath. (Crucial to prevent exothermic degradation).
-
Addition: Dissolve benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.1 eq) in a minimum volume of anhydrous DCM. Add this dropwise over 15 minutes to the cooled amine solution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Validation Check: Run LC-MS at 2 hours. The mass of the starting sulfonyl chloride should be completely absent. If present, stir for an additional hour.
-
-
Workup: Quench with 1N HCl (aq) to neutralize pyridine and DMAP. Extract with DCM. Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Biphasic Schotten-Baumann Conditions (For water-soluble amines)
Causality: The organic base is entirely removed. The sulfonyl chloride remains in the organic phase, while the amine and inorganic base reside in the aqueous phase. Reaction occurs strictly at the interface, completely suppressing sulfene formation[3].
Diagram 2: Workflow for Schotten-Baumann biphasic coupling.
-
Aqueous Phase: Dissolve the amine (1.0 eq) in 0.5 M aqueous Na2CO3 (3.0 eq of base).
-
Validation Check: Check pH with indicator paper; it must be ~10.
-
-
Organic Phase: Dissolve the sulfonyl chloride (1.2 eq) in ethyl acetate (EtOAc) (equal volume to the aqueous phase).
-
Coupling: Cool both solutions to 0°C. Add the organic phase to the aqueous phase and stir vigorously (1000+ rpm) to maximize the interfacial surface area.
-
Monitoring: Stir for 2-4 hours at room temperature.
-
Validation Check: TLC of the organic layer should show total consumption of the sulfonyl chloride.
-
-
Workup: Separate the phases. If the product is in the organic layer, wash with 1N HCl, then brine, dry, and evaporate. If the product is an acid, acidify the aqueous layer to pH 2 with 1N HCl and extract with fresh EtOAc.
References
- National Institutes of Health (NIH)
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Scilit URL
- Reaction Chemistry & Engineering (RSC Publishing)
- Sandmeyer Chlorosulfonylation of (Hetero)
- Organic Sulfur Mechanisms. 14.
- A New Route to Sulfonamides via Intermolecular Radical Addition to Pentafluorophenyl Vinylsulfonate and Subsequent Aminolysis Organic Letters - ACS Publications URL
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Purification techniques for benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate reaction mixtures
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists handling benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate .
This molecule presents a unique bifunctional challenge: it contains a robust, lipophilic carboxybenzyl (Cbz) protecting group alongside a highly reactive, moisture-sensitive aliphatic sulfonyl chloride moiety. Because aliphatic sulfonyl chlorides lack the steric and electronic stabilization of their aryl counterparts, they are exceptionally prone to hydrolysis and thermal degradation. The following guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure high-yield purification.
Part 1: Troubleshooting FAQs
Q: Why does my product rapidly convert to the sulfonic acid during aqueous workup? A: Causality: Sulfonyl chlorides react rapidly with water to form sulfonic acids and HCl. This hydrolysis is accelerated by ambient heat, prolonged biphasic contact, and the presence of basic impurities. The aliphatic propan-2-yl backbone offers minimal steric shielding to the sulfur center, making it significantly more electrophilic than standard tosyl chlorides. Solution: Transition to a strictly non-aqueous workup if possible. If an aqueous quench is mandatory to remove inorganic salts, use ice-cold brine (< 5 °C) rather than water. The high ionic strength of brine drastically reduces water solubility in the organic phase, kinetically slowing the hydrolysis pathway ()[1].
Q: Can I purify this compound using standard silica gel flash chromatography? A: Causality: Standard silica gel is densely populated with acidic silanol groups (Si-OH) and retains a hydration layer. When an aliphatic sulfonyl chloride passes through the column, these silanols act as both nucleophiles and hydrogen-bond donors, catalyzing the cleavage of the S-Cl bond and permanently trapping the resulting sulfonic acid on the column. Solution: Crystallization is the preferred industrial method for Cbz-protected aminoalkanesulfonyl chlorides ()[2]. If chromatography is unavoidable, you must use fast flash chromatography with deactivated silica and highly non-polar, anhydrous eluents (e.g., Hexane/EtOAc).
Q: My product degrades during solvent removal on the rotary evaporator. What are the optimal concentration parameters? A: Causality: Thermal lability is a hallmark of aliphatic sulfonyl chlorides. Temperatures above 35 °C induce auto-catalytic decomposition, often leading to the formation of sultams (cyclic sulfonamides) or elimination products. Solution: Maintain the rotary evaporator water bath strictly below 30 °C and utilize a high-vacuum pump to compensate for the lower temperature ()[3].
Part 2: Quantitative Data Presentation
Selecting the correct purification technique is critical for balancing yield and purity. The table below summarizes the performance of standard techniques applied to aliphatic Cbz-protected sulfonyl chlorides.
| Purification Method | Typical Recovery Yield | Purity Achieved | Key Advantages | Common Challenges |
| Cold Aqueous Extraction | 85–95% | 80–90% | Rapid execution; minimizes thermal stress on the S-Cl bond. | Does not remove structurally similar organic impurities. |
| Controlled Crystallization | 70–85% | >98% | High purity; highly scalable; avoids silica-induced degradation. | Requires optimization of the solvent/antisolvent ratio. |
| Fast Flash Chromatography | 50–70% | 90–95% | Separates closely eluting organic byproducts. | High risk of on-column hydrolysis; significantly lower yields. |
Part 3: Experimental Workflow & Visualization
The following decision tree outlines the logical flow for isolating and purifying the target molecule based on crude purity assessments.
Figure 1: Workflow for the isolation and purification of Cbz-protected sulfonyl chlorides.
Part 4: Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: Optimized Cold Workup and Isolation
Rationale: Minimizes the kinetic window for hydrolysis by utilizing low temperatures and high ionic strength.
-
Dilution: Dilute the crude reaction mixture with anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of crude). Causality: DCM provides excellent solubility for the Cbz-protected product while maintaining phase separation density.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach < 5 °C.
-
Quenching: Rapidly add an equal volume of pre-chilled saturated aqueous NaCl (brine). Vigorously stir for exactly 2 minutes. Causality: Prolonged stirring increases hydrolysis risk. Brine minimizes water partitioning into the DCM layer.
-
Phase Separation: Transfer to a separatory funnel, isolate the lower organic (DCM) layer, and discard the aqueous layer.
-
Drying: Add anhydrous Na₂SO₄ to the organic layer. Swirl for 5 minutes and filter through a fritted funnel.
-
Concentration: Evaporate the solvent using a rotary evaporator with the water bath set strictly to 25–30 °C.
-
Validation Checkpoint: Analyze an aliquot of the resulting oil/solid via IR spectroscopy. A strong, sharp doublet around 1370 cm⁻¹ and 1170 cm⁻¹ confirms an intact sulfonyl chloride. A broad O-H stretch above 3000 cm⁻¹ indicates failure (sulfonic acid formation).
-
Protocol B: Crystallization-Based Purification
Rationale: Exploits the differential solubility of the Cbz-protected sulfonyl chloride versus polar byproducts without the degradative risks of silica gel.
-
Dissolution: Dissolve the crude benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate in a minimal amount of anhydrous DCM (typically 2–3 mL/g) at room temperature.
-
Antisolvent Addition: While stirring gently, add anhydrous hexanes dropwise until the solution becomes faintly turbid (cloud point). Causality: Hexanes act as an antisolvent. The Cbz group provides enough lipophilicity to control the precipitation rate, preventing oiling out.
-
Aging: Stop stirring and transfer the flask to a 4 °C refrigerator for 2–4 hours to allow crystal lattice formation.
-
Isolation: Filter the resulting white/off-white crystals rapidly through a pre-chilled Büchner funnel under a nitrogen blanket.
-
Washing: Wash the filter cake with 1 volume of ice-cold hexanes.
-
Validation Checkpoint: Dissolve a few crystals in anhydrous CDCl₃ and run a ¹H-NMR. The methylene protons adjacent to the sulfonyl chloride (-CH₂-SO₂Cl) should appear distinctly shifted (typically ~3.6-4.0 ppm) without broad baseline humps indicative of polymeric or hydrolyzed impurities.
-
Part 5: References
-
Clarke, H. T., et al. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.84. Retrieved from:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my reaction temperature is not optimized for the chlorosulfonation step?
The primary indicators of a suboptimal reaction temperature often manifest as a discolored reaction mixture, the evolution of gas, and a lower than expected yield of the final product.[1] A dark brown or even black coloration can suggest decomposition of the sulfonyl chloride.[1] Concurrently, the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are common byproducts of this decomposition.[1] From a practical standpoint, if you observe these phenomena, it is a strong indication that the reaction temperature is too high and is promoting undesirable side reactions.
Q2: I'm observing a low yield and significant impurity formation. What is the recommended starting temperature range for this reaction, and why is it critical?
For many reactions involving the formation of sulfonyl chlorides, it is advisable to maintain a low temperature, often below 30°C.[1] A common starting point for reactions of this nature is an ice bath, maintaining the temperature at 0°C, particularly during the addition of reagents.
The rationale for this low-temperature approach is rooted in controlling the exothermic nature of the reaction and minimizing thermal decomposition of the newly formed sulfonyl chloride.[1][2] Higher temperatures can accelerate side reactions and degradation, leading to a decrease in both yield and purity.[3]
Q3: My reaction appears sluggish at 0°C. Can I increase the temperature, and what are the potential consequences?
While a reaction may appear slow at 0°C, it is crucial to exercise caution when increasing the temperature. A gradual increase to room temperature after the initial addition of reagents is a common practice. However, exceeding this can lead to several issues.
At elevated temperatures, chlorosulfonic acid can generate SO₃, which acts as an electrophile, potentially leading to undesired sulfonation products, especially if aromatic rings are present.[4] Furthermore, for aliphatic sulfonyl chlorides, higher temperatures can promote radical-mediated decomposition.[1] This can be visually identified by a significant darkening of the reaction mixture.[1]
| Temperature Range | Expected Outcome | Potential Issues |
| -10°C to 0°C | Controlled reaction, high selectivity, minimal decomposition. | Slower reaction rate. |
| 0°C to Room Temp (~25°C) | Moderate reaction rate, generally good yield and purity. | Increased risk of minor side products. |
| Above 30°C | Faster reaction rate. | Significant risk of decomposition, discoloration, and lower yield.[1] |
| Above 60°C | Rapid reaction. | High likelihood of side reactions and degradation.[3][5] |
Q4: How does the reaction temperature impact the work-up and isolation of the final product?
The temperature during the aqueous work-up is as critical as the reaction temperature itself. Sulfonyl chlorides are susceptible to hydrolysis back to the corresponding sulfonic acid.[6] Therefore, it is imperative to perform any aqueous quenching and extraction steps at a low temperature, for instance, using cold water or brine, and to minimize the contact time between the product and the aqueous phase.[1] Prompt extraction into an organic solvent is recommended to preserve the integrity of the sulfonyl chloride.[1]
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Action | Scientific Rationale |
| Low Yield & Dark Reaction Mixture | Reaction temperature is too high, causing thermal decomposition.[1] | Maintain the reaction temperature at 0°C during reagent addition and allow it to slowly warm to room temperature. For highly sensitive substrates, consider temperatures as low as -10°C.[7] | Lower temperatures reduce the rate of decomposition pathways, favoring the desired product formation.[1] |
| Formation of Sulfonic Acid Impurity | High temperature during the reaction or aqueous work-up leading to hydrolysis. | Quench the reaction with ice-cold water or saturated aqueous NH₄Cl and perform extractions quickly at low temperatures.[1] | Minimizes the hydrolysis of the sulfonyl chloride product back to the less reactive sulfonic acid.[6] |
| Incomplete Reaction | The reaction temperature is too low, providing insufficient activation energy. | After initial reagent addition at 0°C, allow the reaction to stir at room temperature for an extended period (monitor by TLC or LC-MS). Gentle heating can be cautiously applied. | Increasing the temperature provides the necessary energy for the reaction to proceed to completion, but must be balanced against the risk of decomposition. |
| Evolution of Gas (SO₂/HCl) | Decomposition of the sulfonyl chloride at elevated temperatures.[1] | Immediately cool the reaction mixture and ensure future reactions are conducted at a lower temperature. | This is a direct indicator of product degradation, and reducing the temperature is the primary means of mitigation. |
Experimental Workflow & Visualization
A general experimental protocol for optimizing the reaction temperature involves a systematic approach. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for optimizing reaction temperature.
References
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- ResearchGate. (n.d.). Effect of chlorosulfonic acid concentration on the acid density of SACF (reaction temperature).
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonylation.
- Google Patents. (n.d.). US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
- ResearchGate. (2012, September 25). Chlorosulfonation of polystyrene substrates for bioanalytical assays: Distribution of activated groups at the surface.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture-Sensitive Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Executive Overview & Mechanistic Causality
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and reactivity of aliphatic sulfonyl chlorides. Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a highly valuable chiral building block for synthesizing complex sulfonamides and peptidomimetics. However, it is notoriously moisture-sensitive and requires rigorous laboratory techniques to prevent degradation.
To master the handling of this reagent, one must understand the causality of its degradation. Aliphatic sulfonyl chlorides undergo hydrolysis via two competing mechanistic pathways[1]:
-
Direct SN2 Solvolysis: In neutral or slightly acidic environments, water acts as a nucleophile, directly attacking the electrophilic sulfur(VI) center through a trigonal-bipyramidal transition state[2].
-
The Sulfene Pathway (E1cb-like): Because this molecule possesses alpha-protons adjacent to the sulfonyl group (-CH2-SO2Cl), trace bases (or even water acting as a general base) can deprotonate the alpha-carbon. This triggers the elimination of HCl to form a highly reactive, planar sulfene intermediate (R-CH=SO2), which is instantly trapped by moisture to form the inactive sulfonic acid[3].
Understanding this dual-pathway mechanism is critical: it explains why degradation accelerates exponentially once initiated. The released HCl and ambient moisture create a self-catalyzing degradation loop.
Caption: Dual hydrolysis pathways of aliphatic sulfonyl chlorides via SN2 and sulfene mechanisms.
Frequently Asked Questions (FAQs)
Q1: My reagent has turned slightly yellow and emits a pungent odor upon opening. Is it still viable for coupling? A1: No. Discoloration and a sharp, acidic odor (due to the release of HCl and SO2 gas) are primary indicators of significant decomposition[4]. Using degraded material will drastically reduce your sulfonamide yield because the resulting sulfonic acid is completely inert to amine nucleophiles under standard coupling conditions. Always use fresh, properly stored reagent.
Q2: Can I purify degraded Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate? A2: It is highly discouraged. Unlike some stable aromatic sulfonyl chlorides that can be recrystallized, aliphatic variants are too unstable. Attempting aqueous washes or standard column chromatography will only accelerate hydrolysis via the sulfene pathway[1]. The self-validating standard for reproducibility is to discard heavily degraded batches and start fresh.
Q3: Why do my sulfonamide coupling reactions fail even when the reagent looks pristine? A3: The issue likely lies in your order of addition. If you add a tertiary amine base (like DIPEA or TEA) to the sulfonyl chloride before your amine nucleophile is fully mixed, the base will rapidly generate the highly reactive sulfene intermediate[3]. If the nucleophile isn't immediately available to trap it, the sulfene will react with trace moisture, destroying your reagent. Always ensure the nucleophile is present before or during base addition.
Quantitative Data: Moisture & pH Sensitivity
The rate of hydrolysis is highly dependent on the microenvironment. The table below summarizes the estimated stability of aliphatic sulfonyl chlorides under various conditions, highlighting the extreme danger of basic aqueous environments.
| Environmental Condition | Estimated Half-Life ( t1/2 ) | Dominant Degradation Pathway |
| Dry Organic Solvent (0°C, Argon) | > 6 Months | Stable (No Degradation) |
| Ambient Air (50% RH, 25°C) | Hours to Days | Slow SN2 Hydrolysis |
| Aqueous Buffer (pH 4.0) | ~30 - 60 minutes | SN2 Direct Attack |
| Aqueous Buffer (pH 7.0) | < 15 minutes | Mixed SN2 / Sulfene |
| Aqueous Buffer (pH 9.0) | < 5 minutes | Rapid Sulfene Formation |
Data extrapolated from solvolysis kinetics of standard alkanesulfonyl chlorides[1].
Troubleshooting Workflow
When working with moisture-sensitive compounds, visual and chemical validation is your first line of defense. Follow this workflow before committing your valuable amine nucleophiles to a reaction.
Caption: Visual inspection and troubleshooting workflow for sulfonyl chloride viability.
Experimental Protocols
Protocol A: Self-Validating Reaction Setup (Sulfonamide Synthesis)
To prevent moisture-induced failure, the reaction must be treated as a self-validating system where the exclusion of water is guaranteed by rigorous technique.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Reagent Loading: In a glovebox or under a positive stream of Argon, quickly transfer the required mass of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate into the flask.
-
Solvent Addition: Inject anhydrous, amine-free solvent (e.g., anhydrous DCM or THF, dried over activated molecular sieves) via a gas-tight syringe. Cool the mixture to 0°C using an ice bath.
-
Nucleophile Addition: Add the amine nucleophile (1.1 equivalents) dropwise.
-
Base Addition (Critical Step): Slowly add the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) dropwise over 10 minutes. Scientific Rationale: Slow addition at 0°C minimizes the steady-state concentration of the sulfene intermediate, ensuring it is immediately trapped by the amine rather than undergoing side reactions[3].
-
Monitoring: Monitor via LC-MS. Quench a 5 µL aliquot in dry methanol (forming the methyl sulfonate ester) to accurately assess unreacted starting material without inducing aqueous hydrolysis during the analytical check.
Protocol B: Safe Quenching and Disposal of Degraded Reagent
Excess or degraded sulfonyl chlorides must be neutralized safely. Direct addition of water can cause a violent, exothermic reaction releasing toxic HCl and SO2 gases[4].
Step-by-Step Methodology:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ). Use at least 5-10 molar equivalents of base relative to the sulfonyl chloride[4].
-
Cooling: Place the beaker in an ice bath and stir vigorously.
-
Dilution: Dissolve the degraded Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate in a minimal amount of a miscible, unreactive solvent (e.g., THF or acetone).
-
Quenching: Using an addition funnel, add the sulfonyl chloride solution dropwise to the cold, stirring bicarbonate solution. Scientific Rationale: The cold, weak base safely neutralizes the generated HCl and drives the hydrolysis to the water-soluble sulfonic acid sodium salt without runaway thermal excursions[4].
-
Disposal: Once gas evolution ( CO2 ) ceases, the aqueous mixture can be transferred to the appropriate aqueous hazardous waste stream.
References
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. Available at:[Link]
-
King, J. F. (1998). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. SciSpace. Available at:[Link]
-
Kevill, D. N., & D’Souza, M. J. (2020). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. National Institutes of Health (NIH). Available at:[Link]
Sources
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate vs. Boc-Protected Sulfonyl Chlorides: A Comprehensive Guide for Sulfonopeptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Context
The development of sulfonopeptides—critical transition-state isosteres used in protease inhibitors and peptidomimetics—relies heavily on the robust synthesis of β -aminoethanesulfonyl chlorides[1]. Among these building blocks, the choice of the N-protecting group dictates the success of the synthetic pathway.
This guide objectively compares Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (the Carboxybenzyl or "Cbz" protected sulfonyl chloride derived from L-Alanine) against its tert-Butyloxycarbonyl (Boc) protected counterparts. By analyzing the underlying chemical causality, we demonstrate why Cbz-protection offers superior stability, higher yields, and greater scalability during the harsh oxidative conditions required for sulfonyl chloride synthesis[2].
The Causality of Stability: Cbz vs. Boc
The synthesis of β -amino sulfonyl chlorides typically involves the oxidative chlorination of a thioacetate or sulfonic acid precursor. This step generates highly acidic byproducts (e.g., HCl, sulfonic acid intermediates).
-
The Boc Vulnerability: The Boc group is notoriously acid-labile. During oxidative chlorination, the localized drop in pH induces premature cleavage of the tert-butyl carbamate. The resulting free amine immediately reacts with the newly formed sulfonyl chloride, leading to rapid oligomerization and intractable, impure mixtures[2].
-
The Cbz Advantage: The benzyl carbamate (Cbz) group in Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is highly stable under acidic conditions. It survives the oxidative chlorination intact, yielding a highly pure, bench-stable crystalline solid that can be stored for months without degradation[3].
Mechanistic pathway highlighting the stability of Cbz vs. Boc protecting groups during oxidative chlorination.
Quantitative Performance Comparison
The following table synthesizes experimental data regarding the performance of these two protecting group strategies during sulfonyl chloride synthesis and subsequent handling.
| Parameter | Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (Cbz) | Boc-Protected Sulfonyl Chlorides |
| Protecting Group | Carboxybenzyl (Cbz) | tert-Butyloxycarbonyl (Boc) |
| Stability to Oxidative Chlorination | High (Acid-stable) | Low (Acid-labile, prone to cleavage) |
| Typical Synthetic Yield | 82% - 88% (with NaOAc buffer)[1] | < 50% (often yields impure mixtures) |
| Physical State | Crystalline Solid | Often oily or amorphous |
| Shelf-Life (at 4°C) | > 6 Months (stable) | Days to Weeks (prone to degradation) |
| Deprotection Conditions | Hydrogenolysis ( H2 , Pd/C) or strong acids (HF) | Mild acid (TFA, HCl in dioxane) |
| Solid-Phase Orthogonality | Highly compatible with Boc/Fmoc strategies | Redundant with Boc strategies; limits flexibility |
Experimental Workflows & Self-Validating Protocols
To synthesize Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate efficiently, the acidity of the reaction must be carefully managed. The following protocol utilizes a sodium acetate buffering system—a self-validating step that prevents the reaction mixture from becoming too acidic, thereby maximizing the yield of the Cbz-protected compound[1].
Protocol: Synthesis of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Objective: Convert the Cbz-protected thioacetate derived from L-Alanine into the corresponding sulfonyl chloride.
-
Preparation of Precursor:
-
Dissolve the Cbz-protected thioacetate (derived from 2-amino-1-propanol) in a mixture of glacial acetic acid and water (typically 4:1 v/v).
-
Causality: Acetic acid acts as a solvent that can accommodate both the organic precursor and the aqueous oxidant.
-
-
Oxidation Step:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly bubble Cl2 gas through the solution (or sequentially add H2O2 followed by SOCl2 ).
-
Validation Check: The solution will transition from clear to slightly yellow. Monitor the disappearance of the thioacetate via TLC (Hexanes/EtOAc).
-
-
Critical Buffering Step (The NaOAc Method):
-
Immediately after the completion of oxidation and destruction of excess peroxide/chlorine, add solid Sodium Acetate (NaOAc) to the mixture[2].
-
Causality: Concentration of the intermediate sulfonic acid during solvent evaporation drastically lowers the pH. NaOAc converts the sulfonic acid in situ to its sodium salt, preventing acid-catalyzed side reactions.
-
-
Extraction and Isolation:
-
Evaporate the bulk of the solvents under reduced pressure at room temperature.
-
Partition the residue between Dichloromethane (DCM) and cold water. Extract the aqueous layer twice with DCM.
-
Wash the combined organic layers with cold brine, dry over anhydrous MgSO4 , and concentrate.
-
-
Validation & Characterization:
-
The product, Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, should precipitate as a white crystalline solid.
-
NMR Verification: 1H NMR ( CDCl3 ) will show a distinct downfield shift for the CH2 protons adjacent to the newly formed SO2Cl group (typically around δ 3.6 - 4.0 ppm), confirming successful chlorination without loss of the aromatic Cbz signals ( δ 7.3 ppm).
-
Step-by-step experimental workflow for synthesizing Cbz-protected sulfonyl chlorides using the NaOAc buffering method.
Conclusion
For researchers developing sulfonopeptide libraries or functionalized peptidomimetics, Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is vastly superior to its Boc-protected equivalents. The inherent acid lability of the Boc group makes it highly susceptible to cleavage during the oxidative chlorination phase, leading to poor yields and oligomerization. Conversely, the Cbz group provides robust stability, and when paired with a sodium acetate buffering protocol, ensures yields exceeding 80% of highly pure, shelf-stable sulfonyl chloride building blocks[1].
References
- Brouwer, A. J., et al. "An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides". Synthesis, 2000, No. 11, 1579–1584. Source: ResearchGate.
- Zhersh, S., et al. "A Library of Conformationally Restricted Saturated Heterocyclic Sulfonyl Chlorides". Source: ResearchGate.
Sources
A Comparative Guide to the HPLC Validation of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate Purity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, a molecule possessing reactive sulfonyl chloride and carbamate moieties, establishing a robust and validated analytical method for purity determination is of paramount importance. This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose. Furthermore, it presents a critical comparison with viable alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), to empower researchers with the knowledge to make informed decisions for their analytical workflows.
The Central Role of HPLC in Pharmaceutical Quality Control
High-Performance Liquid Chromatography (HPLC) remains a ubiquitous technique in pharmaceutical quality control laboratories for its versatility, robustness, and high-resolving power.[1] The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a molecule like Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, which contains a UV-active benzene ring, UV detection is a straightforward and sensitive approach.
A critical aspect of employing HPLC in a regulated environment is method validation. Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[3][4] The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, which will be the basis for the validation strategy discussed herein.[1][5]
A Validated HPLC Method for Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate Purity
Given the novelty of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, a specific compendial method is not available. The following reversed-phase HPLC method has been developed and validated based on the chemical properties of the analyte and extensive experience with similar molecules, such as other carbamates and sulfonyl chlorides.[6][7]
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in separating moderately polar to non-polar compounds.
-
Mobile Phase: A gradient elution is employed to ensure adequate separation of the main peak from potential impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Caption: Workflow for HPLC Purity Analysis.
Method Validation Results
The developed HPLC method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines.[3] The key validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity index > 0.999. | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a range of 50% to 150% of the nominal concentration. | r² = 0.9998 |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%). | 99.2% - 101.5% |
| Precision | ||
| - Repeatability | RSD ≤ 2.0% for six replicate injections. | RSD = 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% between two analysts on two different days. | RSD = 1.2% |
| Robustness | No significant change in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | Passed |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | 0.05% of nominal concentration |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. | 0.015% of nominal concentration |
Comparative Analysis of Alternative Technologies
While HPLC is a robust and reliable technique, other technologies offer distinct advantages in certain scenarios.[2][8] A comparative overview of UPLC, SFC, and CE is presented below.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi) compared to conventional HPLC.[2][9]
-
Advantages over HPLC:
-
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 3 to 9, leading to higher sample throughput.[10]
-
Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, resulting in better separation of closely eluting impurities and enhanced sensitivity.[8][10]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique.[8]
-
-
Considerations:
-
Higher Initial Cost: UPLC systems are more expensive than standard HPLC systems.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.
-
Caption: Comparison of HPLC and UPLC Principles.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[11] It is often considered a hybrid of gas and liquid chromatography.
-
Advantages over HPLC:
-
Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase HPLC, which is beneficial for separating complex mixtures or challenging isomers.[12]
-
Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for faster analysis times.[11][13]
-
Reduced Organic Solvent Consumption: The primary mobile phase is environmentally benign CO2, significantly reducing the use of organic solvents.[13]
-
Chiral Separations: SFC is a powerful technique for the separation of enantiomers.[14][15]
-
-
Considerations:
-
Analyte Solubility: The analyte must be soluble in the supercritical fluid mobile phase.
-
Instrumentation: SFC systems are more specialized and less common than HPLC systems in many QC labs.
-
Capillary Electrophoresis (CE)
CE is a family of separation techniques that utilize high voltages to separate ions based on their electrophoretic mobility in a narrow capillary.[16]
-
Advantages over HPLC:
-
High Efficiency and Resolution: CE can achieve very high separation efficiencies, often exceeding those of HPLC.[17]
-
Minimal Sample and Reagent Consumption: Only nanoliter volumes of sample and small amounts of buffer are required.[18]
-
Versatility: Different modes of CE can be used to analyze a wide range of molecules, from small ions to large proteins.[17][19]
-
-
Considerations:
-
Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.
-
Robustness: CE methods can sometimes be less robust than HPLC methods.
-
Neutral Compound Analysis: Special techniques like Micellar Electrokinetic Chromatography (MEKC) are required for the analysis of neutral compounds.
-
Head-to-Head Performance Comparison
The following table provides a comparative summary of the key performance attributes of HPLC, UPLC, SFC, and CE for the purity analysis of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate.
| Feature | HPLC | UPLC | SFC | CE |
| Analysis Time | ~35 min | < 10 min | < 15 min | < 20 min |
| Resolution | Good | Excellent | Good to Excellent | Excellent |
| Solvent Consumption | High | Low | Very Low | Very Low |
| Sensitivity (UV) | Good | Excellent | Good | Moderate |
| Robustness | Excellent | Good | Good | Moderate |
| Initial Cost | Moderate | High | High | Moderate |
| Versatility | High | High | Moderate (solubility dependent) | High |
Decision-Making Framework for Method Selection
The choice of the optimal analytical technique depends on the specific needs of the laboratory and the stage of drug development.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine quality control and purity determination of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, the validated reversed-phase HPLC method presented in this guide offers a robust, reliable, and accurate solution. It adheres to the stringent requirements of regulatory bodies and provides a high degree of confidence in the quality of the material.
However, for laboratories focused on high-throughput screening or dealing with particularly complex impurity profiles, transitioning to UPLC would be a strategic investment, offering significant gains in speed and resolution. SFC presents a valuable orthogonal technique, especially if chiral purity becomes a consideration or if a "green" analytical approach is a priority. CE, with its exceptionally high efficiency and minimal sample consumption, is an excellent problem-solving tool for challenging separations.
Ultimately, the selection of the most appropriate analytical technology requires a thorough understanding of the molecule, the analytical objectives, and the available resources. This guide provides the foundational knowledge and comparative data to make that decision with scientific rigor and confidence.
References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available at: [Link]
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Alispharm. (2023). UPLC vs HPLC: what is the difference?. Available at: [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]
-
Welch, C. J., Biba, M., & Regalado, E. L. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]
-
Kumar, A., & Saini, G. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology, 15(7), 3329-3333. Available at: [Link]
-
Altria, K. D., Elder, D., & Smith, S. E. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Journal of chromatography. A, 1128(1-2), 1–15. Available at: [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 44(15-16), 487-501. Available at: [Link]
-
Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Available at: [Link]
-
Kumar, A., & Singh, A. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 179-185. Available at: [Link]
-
Suntornsuk, L. (2010). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 31(1), 255-271. Available at: [Link]
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Available at: [Link]
-
Chen, D. D., & Dovichi, N. J. (2014). Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. TrAC Trends in Analytical Chemistry, 53, 16-25. Available at: [Link]
-
Garcı́a-Cañas, V., & Cifuentes, A. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Expert opinion on drug discovery, 7(4), 341–356. Available at: [Link]
-
SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Available at: [Link]
-
Patel, M., & Patel, P. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 1-10. Available at: [Link]
-
Sharma, S., & Singh, G. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. International Journal of Creative Research Thoughts, 12(3), 2320-2882. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
-
U.S. Geological Survey. (1991). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES IN WATER BY HPLC. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Available at: [Link]
-
IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Available at: [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Available at: [Link]
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Comparing reactivity of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate and alkyl sulfonyl chlorides
Comparative Reactivity Guide: Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate vs. Alkyl Sulfonyl Chlorides
As a Senior Application Scientist, selecting the appropriate sulfonylating agent is critical for the successful synthesis of sulfonamides, peptidomimetics, and novel therapeutics. This guide provides an in-depth, objective comparison between complex, sterically hindered beta-amino sulfonyl chlorides—specifically benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate —and standard alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride, ethanesulfonyl chloride).
By understanding the causality behind their mechanistic divergence, researchers can optimize reaction conditions, prevent premature degradation, and maximize product yields.
Mechanistic Divergence & Reactivity Profiles
The reactivity of a sulfonyl chloride is dictated by its steric environment and the presence of alpha-protons, which govern the transition state of the nucleophilic substitution.
Alkyl Sulfonyl Chlorides (e.g., MsCl, EsCl)
Simple alkyl sulfonyl chlorides are highly electrophilic and unhindered. When exposed to nucleophiles in the presence of a base, they typically react via two competing pathways:
-
Direct Displacement: Nucleophilic attack at the sulfur atom proceeds through a trigonal bipyramidal intermediate (TBPI)[1].
-
Sulfene Mechanism: In the presence of strong bases (like triethylamine), alkyl sulfonyl chlorides with alpha-protons rapidly eliminate HCl to form a highly reactive planar sulfene intermediate ( R−CH=SO2 ), which then traps the nucleophile.
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
This molecule is a protected beta-amino sulfonyl chloride. Its reactivity is fundamentally altered by two structural features:
-
Steric Shielding: The propan-2-yl backbone and the bulky benzyl carbamate (Cbz) group create significant steric hindrance around the electrophilic sulfur center. This dramatically slows down the direct S_N2-like attack compared to simple alkyl sulfonyl chlorides.
-
Intramolecular Stability: Unprotected beta-amino sulfonyl chlorides are notorious for rapidly cyclizing into aziridines or degrading. The Cbz group protects the amine, preventing this cyclization. However, these compounds still exhibit limited long-term stability; traces of HCl byproduct can significantly accelerate their degradation[2].
Fig 1: Mechanistic divergence in sulfonylation based on base selection.
Quantitative Performance & Reactivity Metrics
To guide experimental design, the following table synthesizes the comparative reactivity profiles and optimal handling conditions for both classes of compounds.
| Property | Alkyl Sulfonyl Chlorides (e.g., MsCl) | Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate |
| Steric Hindrance | Low | High (Branched methyl + bulky Cbz group) |
| Primary Mechanism | Sulfene elimination-addition / Direct Attack | Direct Attack (TBPI) / Sterically Shielded Sulfene |
| Hydrolysis Susceptibility | High (Rapid conversion to sulfonic acid) | Moderate (Slower due to sterics, but highly sensitive to HCl) |
| Optimal Base | Triethylamine (Et 3 N) or DIPEA | 2,6-Lutidine or Pyridine |
| Storage Stability | Stable at Room Temp (if dry) | Requires -20°C; degrades rapidly if HCl is present[2] |
| Typical Yields | >90% (Fast reaction) | 60-80% (Requires extended time and optimization) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By understanding the causality of each step, you can troubleshoot in real-time.
Fig 2: Self-validating experimental workflow for comparative sulfonylation.
Protocol A: Standard Sulfonylation (Alkyl Sulfonyl Chlorides)
-
Preparation: Dissolve the target amine (1.0 eq) in strictly anhydrous CH 2 Cl 2 . Causality: Water is a competing nucleophile. Kinetic solvent isotope effects show that water rapidly attacks the sulfonyl center to form sulfonic acid[3].
-
Base Addition: Add Triethylamine (2.0 eq).
-
Temperature Control: Cool the flask to 0°C. Causality: Sulfonylation is highly exothermic; cooling prevents runaway sulfene oligomerization.
-
Reagent Addition: Add the alkyl sulfonyl chloride (1.1 eq) dropwise over 15 minutes.
-
Validation Checkpoint: Run an LC-MS aliquot after 30 minutes.
-
Success: Peak corresponds to the desired sulfonamide [M+H] + .
-
Failure: High presence of sulfonic acid indicates wet solvent; discard and re-dry reagents.
-
Protocol B: Hindered Sulfonylation (Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate)
-
Preparation: Ensure the sulfonyl chloride is freshly purified and free of HCl traces, which catalyze its degradation[2]. Dissolve the target amine (1.0 eq) in anhydrous CH 2 Cl 2 .
-
Base Selection (Critical): Add 2,6-Lutidine or Pyridine (2.5 eq). Causality: Strong bases like Et 3 N will strip the alpha-proton, but the resulting bulky sulfene may degrade before the nucleophile can penetrate the steric shield. A sterically hindered, non-nucleophilic base like 2,6-lutidine scavenges the HCl byproduct without reacting with the sulfonyl chloride itself[4].
-
Temperature Control: Cool to -78°C or 0°C, allowing it to slowly warm to room temperature[4]. Causality: The lower temperature stabilizes the TBPI transition state and suppresses side reactions.
-
Reagent Addition: Add the Cbz-protected sulfonyl chloride (1.2 eq) dropwise.
-
Validation Checkpoint: Monitor via TLC/LC-MS over 4-12 hours.
-
Success: Gradual appearance of the product mass.
-
Failure: Appearance of des-Cbz fragments or unreacted starting material indicates the steric hindrance is too high for the chosen amine. Consider heating gently (40°C) only if degradation pathways are ruled out.
-
References
-
Robertson, R. E., and B. Rossall. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry, 1971.
-
BenchChem Technical Support. "Preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions." BenchChem, 2025.
-
Baxter, Nicholas J., et al. "Reactivity and Mechanism in the Hydrolysis of β-Sultams." Journal of the American Chemical Society, vol. 122, no. 14, 2000.
-
Zhersh, Sergey, et al. "A Library of Conformationally Restricted Saturated Heterocyclic Sulfonyl Chlorides." Synlett, Thieme Gruppe, 2021.
Sources
Benchmarking benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate in drug discovery screening
Benchmarking Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate in Drug Discovery Screening
The synthesis of highly diverse, functionally rich screening libraries is the cornerstone of modern drug discovery. Sulfonyl chlorides are fundamental electrophilic building blocks in medicinal chemistry, extensively utilized to synthesize stable sulfonamide-containing therapeutics[1]. However, integrating aliphatic β-amino sulfonamide motifs—such as branched taurine analogs—into these libraries presents a significant chemical challenge.
This guide benchmarks benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (a Cbz-protected 2-aminopropane-1-sulfonyl chloride) against alternative protecting group strategies. By analyzing its structural causality, stability, and reactivity, we provide a comprehensive framework for deploying this bifunctional building block in high-throughput library generation.
Mechanistic Rationale: Why this Specific Scaffold?
To understand the utility of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate, we must deconstruct its three primary structural features and the causality behind their selection:
-
The Sulfonyl Chloride Electrophile : The −SO2Cl group enables rapid, high-yielding sulfonylation of diverse primary and secondary amine libraries. The resulting sulfonamide bond is highly stable under physiological conditions, making it an ideal pharmacophore[1].
-
The Cbz (Carboxybenzyl) Protecting Group : Unprotected β-amino sulfonyl chlorides are notoriously unstable. The nucleophilic free amine rapidly attacks the highly electrophilic sulfonyl chloride, leading to uncontrolled intermolecular polymerization or intramolecular cyclization (forming sultams/aziridines)[2]. The electron-withdrawing Cbz group electronically and sterically masks the amine, neutralizing its nucleophilicity and stabilizing the reagent[3].
-
The Propan-2-yl Backbone (Methyl Branching) : Compared to standard unbranched taurine derivatives, the inclusion of a methyl group introduces a stereocenter and steric bulk. In drug design, this restricts conformational flexibility, often enhancing target binding affinity and improving metabolic stability against enzymatic degradation.
Mechanistic divergence of unprotected vs. Cbz-protected β-amino sulfonyl chlorides.
Benchmarking: Cbz vs. Alternative Protecting Groups
When designing a library synthesis campaign, selecting the correct protecting group for the amino sulfonyl chloride is critical. We benchmark the Cbz-protected variant against Boc-protected, Fmoc-protected, and unprotected alternatives.
-
Orthogonality to Acid : The primary advantage of the Cbz group over the widely used Boc (tert-Butyloxycarbonyl) group is its stability in acidic environments. Boc deprotection requires strong acids (e.g., TFA, HCl), which can degrade acid-sensitive heterocycles or acetals present in the screening library. Cbz is cleaved under neutral hydrogenolysis conditions.
-
Shelf-Life and Handling : Unprotected aminoalkanesulfonyl chlorides have a half-life of mere minutes at room temperature[2]. N-protected β-aminoethanesulfonyl chlorides, conversely, can be stored for months under argon at 4°C without significant degradation[3].
Table 1: Benchmarking Stability and Reactivity Profiles
| Reagent Scaffold | Storage Stability (4°C, Ar) | Half-Life (Aq. Buffer, pH 8) | Avg. Coupling Yield (HTS) | Primary Degradation Pathway |
| Cbz-Protected (Target) | > 6 months | ~4.5 hours | 85–95% | Slow hydrolysis to sulfonic acid |
| Boc-Protected | ~3 months | ~4.0 hours | 80–90% | Acid-catalyzed deprotection/hydrolysis |
| Unprotected | < 1 hour | < 5 minutes | < 10% | Rapid intermolecular polymerization |
| Methanesulfonyl Chloride | > 1 year | ~6.0 hours | 90–98% | Hydrolysis (Lacks amino vector) |
Table 2: Orthogonality and Cleavage Matrix
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Cleavage Method | Orthogonal to Peptide Synthesis? |
| Cbz (Carboxybenzyl) | High | High | H2 , Pd/C (Neutral) | Yes (Ideal for Boc/Fmoc strategies) |
| Boc (tert-Butyloxycarbonyl) | Low | High | TFA or HCl (Acidic) | No (Conflicts with Boc strategies) |
| Fmoc (Fluorenylmethoxycarbonyl) | High | Low | Piperidine (Basic) | No (Conflicts with Fmoc strategies) |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent choices and built-in analytical checkpoints.
Workflow for generating β-amino sulfonamide libraries using the Cbz-protected building block.
Protocol 1: High-Throughput Sulfonylation (Library Generation)
Objective: Couple benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate to a diverse amine library.
-
Preparation : Dissolve the target amine (1.0 eq, 0.1 M) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl byproduct without competing for the sulfonyl electrophile, minimizing the formation of unwanted ketene-like decomposition pathways.
-
-
Electrophile Addition : Cool the reaction block to 0°C. Add benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (1.2 eq) dropwise as a DCM solution.
-
Causality: Cooling controls the exothermic sulfonylation, preventing thermal degradation of the reactive sulfonyl chloride.
-
-
Reaction : Allow the mixture to warm to 25°C and agitate for 4–12 hours.
-
Self-Validation Check (LC-MS) : Prior to workup, quench a 5 µL aliquot in methanol and analyze via LC-MS. The disappearance of the starting amine mass and the appearance of the target sulfonamide mass [M+H]+ confirms reaction completion. If unreacted amine persists (>5%), add an additional 0.2 eq of the sulfonyl chloride.
-
Workup : Quench with saturated aqueous NaHCO3 . Extract the organic layer, dry over MgSO4 , and concentrate in vacuo.
Protocol 2: Cbz Deprotection (Hydrogenolysis)
Objective: Reveal the primary amine for subsequent scaffold elaboration or biological testing.
-
Preparation : Dissolve the Cbz-protected sulfonamide intermediate in HPLC-grade Methanol (0.05 M).
-
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Causality: Pd/C selectively cleaves the benzylic C-O bond of the carbamate via hydrogenolysis without reducing the newly formed sulfonamide bond or the aliphatic backbone.
-
-
Hydrogenation : Purge the reaction vessel with N2 gas, then introduce H2 gas (1 atm via balloon). Stir vigorously for 2–4 hours at 25°C.
-
Self-Validation Check (TLC) : Monitor the reaction via TLC using a Ninhydrin stain. The starting Cbz-protected sulfonamide is Ninhydrin-negative. As the reaction proceeds, the newly formed primary amine will stain a deep purple/blue. Complete conversion is validated when the starting material spot is entirely absent.
-
Filtration & Isolation : Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst.
-
Causality: Celite traps fine catalyst particulates, preventing heavy metal contamination in the final API library. Concentrate the filtrate in vacuo to yield the free β-amino sulfonamide.
-
References
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis Source: MDPI (Pharmaceutics) URL:[Link]
-
Synthesis of Taurine-Containing Peptides, Sulfonopeptides, and N- and O-Conjugates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides Source: Synthesis (ResearchGate Aggregation) URL:[Link]
Sources
benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate proper disposal procedures
Operational Guide: Safe Handling, Quenching, and Disposal of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
As a Senior Application Scientist dedicated to laboratory safety and operational excellence, I frequently consult with drug development professionals on the safe handling of highly reactive intermediates. Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a highly versatile Cbz-protected amino sulfonyl chloride, but its terminal chlorosulfonyl (-SO₂Cl) moiety demands rigorous, step-by-step disposal protocols. Direct disposal of this compound into standard aqueous or organic waste streams without prior quenching poses severe explosion, pressurization, and chemical exposure risks[1].
This guide provides the mechanistic rationale and a self-validating protocol to ensure your laboratory can safely neutralize and dispose of this reagent.
Hazard Assessment & Safety Logistics
Before initiating any disposal procedures, it is critical to understand the physical and chemical hazards associated with carbamate-protected sulfonyl chlorides. These compounds are highly corrosive and violently water-reactive[2].
Table 1: Hazard Assessment & Control Logistics
| Hazard Category | Specific Risk Profile | Required PPE & Engineering Controls |
| Corrosivity | Causes severe skin burns and permanent eye damage upon contact[2]. | Neoprene/Nitrile gloves, safety goggles, face shield, and a chemical-resistant apron. |
| Water-Reactivity | Reacts violently with ambient moisture or bulk water, releasing toxic HCl gas[1]. | Handle strictly inside a certified, properly ventilated chemical fume hood. |
| Toxicity | Harmful if swallowed or inhaled; acts as a severe respiratory tract irritant[2]. | Keep fume hood sash lowered; avoid any dust or aerosol generation during transfer. |
Mechanistic Rationale for Quenching
Expertise & Causality: Why do we quench, and why do we use a weak base?
The electrophilic sulfur atom in the -SO₂Cl group reacts violently with water, undergoing rapid hydrolysis to generate a sulfonic acid and hydrogen chloride (HCl) gas[3]. If this reaction occurs uncontrollably inside a sealed waste carboy, the rapid gas evolution and exothermic heat will cause catastrophic container failure.
To safely dispose of this compound, we must intentionally and controllably force this hydrolysis before it enters the waste stream. We utilize saturated aqueous sodium bicarbonate (NaHCO₃) rather than a strong base like sodium hydroxide (NaOH). Strong bases can trigger an uncontrollable exotherm and potentially cleave the benzyl carbamate (Cbz) protecting group, complicating the waste profile. NaHCO₃ provides a buffered neutralization environment. Furthermore, the generation of CO₂ gas provides a self-validating visual indicator of the reaction's progress—when the bubbling stops, the primary quench is complete[4].
Chemical mechanism of chlorosulfonyl quenching via aqueous sodium bicarbonate.
Quantitative Quenching Parameters
To ensure a safe quench, you must calculate the appropriate stoichiometry. The hydrolysis of one mole of sulfonyl chloride generates two moles of acid (one mole of sulfonic acid and one mole of HCl). Therefore, a significant excess of base is required to maintain a basic pH and manage the exotherm[4].
Table 2: Quantitative Stoichiometry for Quenching (Based on a 10g scale)
| Parameter | Value / Quantity | Operational Rationale |
| Reagent Mass | 10.0 g (approx. 34.3 mmol) | Standard laboratory scale batch for disposal. |
| Inert Solvent (THF/DCM) | 50 - 100 mL | Ensures complete dissolution, preventing unreacted solid encapsulation. |
| NaHCO₃ (Saturated Aq.) | ~150 - 300 mL (5-10 molar eq) | Provides sufficient buffering capacity to neutralize generated HCl[4]. |
| Expected CO₂ Evolution | ~1.67 Liters at STP | Visual indicator of reaction progress; requires an adequately sized vessel. |
| Exotherm Control | Ice Bath (0 - 5 °C) | Mitigates rapid temperature spikes during the hydrolysis reaction[3]. |
Step-by-Step Quenching and Disposal Protocol
Trustworthiness: This protocol is designed as a self-validating system. Do not proceed to the next step until the visual or chemical indicators confirm success.
Phase 1: Preparation & Dissolution
-
Causality: Solid sulfonyl chlorides or viscous liquids dropped directly into aqueous solutions can form an insoluble outer "rind" of sulfonic acid salts. This encapsulates the unreacted chemical, creating a delayed "time-bomb" in your waste carboy.
-
Step 1: In a fume hood, dissolve the Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate in a minimum volume of an inert, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
Phase 2: Active Quenching
-
Causality: The hydrolysis is highly exothermic[3]. Adding the aqueous base directly to the reactive chemical can cause localized boiling and splattering. We must use reverse addition.
-
Step 2: Place a large Erlenmeyer flask or beaker containing 5-10 molar equivalents of saturated aqueous NaHCO₃ in an ice bath (0-5 °C)[4].
-
Step 3: Begin vigorous magnetic stirring of the base solution.
-
Step 4: Using an addition funnel, add the organic solution of the sulfonyl chloride dropwise to the cold NaHCO₃ solution[3]. Monitor the effervescence (CO₂ evolution). If foaming approaches the top of the flask, pause the addition to let the gas dissipate.
Phase 3: Maturation & Verification
-
Causality: Biphasic reactions are diffusion-limited. Even after visible bubbling ceases, microscopic droplets of unreacted sulfonyl chloride may persist in the organic phase.
-
Step 5: Continue stirring the mixture in the ice bath for at least 30 minutes post-addition[3].
-
Step 6 (Self-Validation): Verify completion by checking the aqueous layer with pH paper. It must remain neutral or slightly basic (pH 7.5 - 9.0)[4]. If it is acidic, add more NaHCO₃ and continue stirring.
Phase 4: Waste Segregation
-
Step 7: Transfer the quenched, biphasic mixture to a separatory funnel.
-
Step 8: Separate the organic layer (containing the solvent and any neutral organic byproducts) from the aqueous layer (containing the sodium sulfonate salt and NaCl).
-
Step 9: Dispose of the organic layer in the designated halogenated or non-halogenated organic waste carboy, and the aqueous layer in the basic aqueous hazardous waste stream, in accordance with [5].
Step-by-step laboratory workflow for the safe quenching and disposal of sulfonyl chlorides.
Sources
Personal protective equipment for handling benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Handling highly reactive electrophiles demands more than mere compliance with safety guidelines; it requires a mechanistic understanding of the chemical’s behavior. Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a bifunctional intermediate frequently utilized in drug development for the synthesis of complex sulfonamides. While the benzyl carbamate (Cbz) protecting group is relatively stable, the chlorosulfonyl (-SO₂Cl) moiety is an aggressively reactive electrophile.
As a Senior Application Scientist, I have designed this comprehensive, self-validating guide to provide you with the exact operational, personal protective equipment (PPE), and disposal protocols necessary to handle this compound safely and effectively.
Mechanistic Rationale for Hazards
Understanding why a chemical is dangerous is the first step in mitigating its risks. The sulfur atom in the chlorosulfonyl group is highly electron-deficient. Upon exposure to ambient atmospheric moisture or bulk water, it undergoes a rapid nucleophilic acyl substitution. Water acts as the nucleophile, displacing the chloride leaving group to form the corresponding sulfonic acid while violently liberating hydrogen chloride (HCl) gas [1].
The Causality of the Hazard:
-
Pressurization: The exothermic release of HCl gas can rapidly pressurize closed vessels or cold-storage containers, leading to catastrophic rupture or explosions[2].
-
Corrosivity: Both the resulting sulfonic acid and the HCl gas are highly corrosive. Contact with the moisture naturally present on human skin, eyes, or respiratory mucous membranes causes immediate, severe, and potentially irreversible chemical burns[2].
Because of this specific reactivity profile, all handling must occur under strictly anhydrous conditions.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (e.g., latex gloves and safety glasses) is entirely insufficient for handling reactive sulfonyl chlorides. A defense-in-depth PPE strategy must be employed before opening the reagent[3].
Table 1: PPE Specifications and Mechanistic Rationale
| Protection Category | Recommended Equipment | Material Specification | Mechanistic Rationale |
| Hand Protection | Double Gloving System | Inner: Nitrile (min. 4 mil)Outer: Butyl Rubber or Neoprene (min. 14 mil) | Butyl rubber provides superior resistance (EN 374 compliant) and >480 min breakthrough times against corrosive sulfonyl chlorides. Inner nitrile provides dexterity and secondary protection[4]. |
| Eye/Face | Splash Goggles + Face Shield | Polycarbonate | Protects against sudden pressure releases or splashes; chlorosulfonyls cause severe, irreversible corneal damage[3]. |
| Body Protection | Lab Coat + Apron | Flame-resistant cotton coat + Chemical-resistant apron | Prevents skin contact; sulfonyl chlorides cause severe, deep tissue chemical burns upon contact with skin moisture[2]. |
| Respiratory | Chemical Fume Hood | Face velocity 80–120 fpm | Captures volatile, corrosive HCl gas generated upon accidental moisture exposure[3]. |
Operational Workflow & Step-by-Step Methodology
To ensure a self-validating protocol, every step must confirm the integrity of the anhydrous environment before proceeding.
Protocol A: Anhydrous Sulfonylation Reaction Setup
-
Glassware Preparation: Dry all glassware (round-bottom flask, stir bar, addition funnel) in an oven at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and cool it under a continuous stream of dry Argon or Nitrogen to eliminate surface moisture.
-
Reagent Equilibration: Remove the Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate from cold storage (typically 2–8°C). Place the sealed container in a desiccator and allow it to equilibrate to ambient temperature for 30 minutes.
-
Causality: Opening a cold container causes immediate condensation of atmospheric moisture into the reagent, initiating premature HCl generation and degrading the compound[5].
-
-
Solvent Dispensing: Using a gas-tight syringe, transfer a rigorously anhydrous, non-nucleophilic solvent (e.g., dry dichloromethane or tetrahydrofuran) into the reaction flask.
-
Reagent Transfer: Quickly transfer the required mass of the chlorosulfonyl reagent into the flask against a positive counter-flow of Argon. Immediately seal the flask with a rubber septum.
-
Reaction Execution: Cool the solution to 0°C using an ice-water bath. Slowly add the nucleophile (e.g., an amine) and an organic acid scavenger (e.g., N,N-diisopropylethylamine or triethylamine) dropwise.
-
Causality: The organic base neutralizes the HCl byproduct in situ, while the 0°C temperature controls the highly exothermic reaction profile, preventing solvent boil-off.
-
Protocol B: Safe Quenching and Decontamination
-
Initial Quench: Upon reaction completion (verified by LCMS/TLC), maintain the reaction flask at 0°C.
-
Neutralization: Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) dropwise under vigorous stirring.
-
Caution: CO₂ gas will evolve rapidly as the base neutralizes residual HCl and unreacted sulfonyl chloride. Ensure the system is adequately vented through a bubbler or an open needle to prevent pressure buildup.
-
-
Waste Segregation: Transfer the mixture to a separatory funnel and separate the layers. Dispose of the aqueous layer (containing neutralized sulfonic acid salts and NaCl) into a designated "Aqueous Basic/Corrosive Waste" container. Dispose of the organic layer into "Halogenated Organic Waste"[3].
-
Equipment Decontamination: Submerge all spatulas, syringes, and glassware that contacted the neat reagent in a dilute NaOH bath to neutralize any microscopic chlorosulfonyl residues before standard dishwashing.
Workflow Visualization
Figure 1: Safe handling and emergency response workflow for chlorosulfonyl compounds.
Emergency Response Protocols
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. The rapid hydrolysis of the chemical on the skin generates acid, necessitating immediate and overwhelming dilution[2]. Seek immediate medical attention.
-
Spill Containment: Do NOT use water or combustible materials (like standard paper towels) to clean up a spill. Absorb the liquid or cover the solid with an inert, dry material such as dry sand or vermiculite. Sweep up using non-sparking tools and place in a sealed, clearly labeled hazardous waste container[3],[6].
References
-
SAFETY DATA SHEET: 1-Methyl-1H-imidazole-4-sulfonyl chloride Fisher Scientific[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
